Heptachlorocyclopentene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
858423-01-5 |
|---|---|
Molecular Formula |
C5HCl7 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1,2,3,3,4,4,5-heptachlorocyclopentene |
InChI |
InChI=1S/C5HCl7/c6-1-2(7)4(9,10)5(11,12)3(1)8/h2H |
InChI Key |
AJUXFTIOMRYFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(C1(Cl)Cl)(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Heptachlorocyclopentene and Its Precursors
Elucidation of Reaction Mechanisms in Perchlorination Processes
The synthesis of highly chlorinated cyclic hydrocarbons like heptachlorocyclopentene (B13757023) is fundamentally rooted in perchlorination processes. The mechanisms governing these reactions are intricate, often involving a competition between different reactive pathways that dictate the final product distribution and yield.
Investigation of Radical and Ionic Pathways in Cyclopentene (B43876) Perchlorination
The exhaustive chlorination of cyclopentene to produce its polychlorinated derivatives can proceed through distinct mechanistic routes: radical and ionic pathways. The prevailing mechanism is largely determined by the reaction conditions.
Free-radical substitution is a common pathway for the chlorination of hydrocarbons, typically initiated by ultraviolet (UV) light (hν). masterorganicchemistry.com This process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). masterorganicchemistry.com The reaction then proceeds via a chain mechanism consisting of initiation, propagation, and termination steps. masterorganicchemistry.com In the propagation phase, a chlorine radical abstracts a hydrogen atom from an alkane to form a carbon-radical, which then reacts with another Cl₂ molecule. masterorganicchemistry.com While this method is effective, free-radical halogenation can sometimes lead to a mixture of isomers, although some selectivity is observed based on the stability of the radical intermediate. masterorganicchemistry.com
Alternatively, ionic pathways can be employed, particularly through the use of Lewis acid catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). These catalysts facilitate the electrophilic addition of chlorine to the cyclopentene double bond by polarizing the Cl-Cl bond. This polarization creates a more electrophilic chlorine species that attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a chloride ion. This ionic mechanism is particularly relevant for the initial chlorination steps of cyclopentene to form precursors like 1,2-dichlorocyclopentane. Polar aprotic solvents can stabilize these ionic intermediates, favoring stepwise mechanisms.
| Feature | Radical Pathway | Ionic Pathway |
|---|---|---|
| Initiation/Catalysis | UV light (hν) or radical initiators. masterorganicchemistry.com | Lewis acids (e.g., FeCl₃, AlCl₃). |
| Key Intermediates | Chlorine radicals (Cl•), carbon radicals. masterorganicchemistry.com | Polarized Cl-Cl bond, carbocations. |
| Mechanism Type | Chain reaction (initiation, propagation, termination). masterorganicchemistry.com | Electrophilic addition/substitution. |
| Solvent Effects | Less sensitive to solvent polarity. | Favored by polar solvents that stabilize ionic intermediates. |
Role of Catalysts and Initiators in High-Yield this compound Synthesis
To achieve high yields of specific polychlorinated products like this compound, the careful selection of catalysts and initiators is paramount. These agents steer the reaction toward the desired pathway and can enhance both the rate and selectivity of the chlorination process.
For ionic chlorination, Lewis acid catalysts are instrumental. Catalysts like FeCl₃ and AlCl₃ improve the regioselectivity of the chlorination of cyclopentene. By facilitating electrophilic attack, these catalysts can lead to higher yields of specific isomers, such as the 1,2-dichloro isomer, which is a key precursor. Research has shown that the choice of catalyst can significantly impact the yield and selectivity of these reactions. Transition-metal complexes are also widely used as catalysts in related radical reactions, where the metal center helps to control the formation and reactivity of radical species. cmu.edusigmaaldrich.com The development of highly active and selective catalyst systems is a key area of research for producing complex chlorinated molecules efficiently. rsc.org
| Catalyst/Initiator | Type | Role/Effect on Reaction |
|---|---|---|
| UV Light (hν) | Radical Initiator | Initiates radical chain reaction by homolytic cleavage of Cl₂. masterorganicchemistry.com |
| Ferric Chloride (FeCl₃) | Lewis Acid Catalyst | Polarizes the Cl-Cl bond, promoting ionic electrophilic attack and improving regioselectivity. |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Similar to FeCl₃, enhances the rate and selectivity of ionic chlorination. |
| Azo Compounds | Radical Initiator | Thermally or photochemically decompose to generate radicals, initiating polymerization or other radical reactions. fujifilm.com |
Advanced Dehydrochlorination Strategies for Precursors
The synthesis of unsaturated chlorocarbons like this compound often involves the dehydrochlorination of saturated polychlorinated precursors. This elimination of hydrogen chloride (HCl) is a critical step that introduces double bonds into the molecular structure.
Mechanistic Studies of Base-Promoted Dehydrochlorination of Polychlorinated Cyclopentanes
The dehydrochlorination of polychlorinated cyclopentanes is typically achieved using a base. The reaction mechanism of this base-promoted elimination has been a subject of detailed study. The process is a prominent pathway under basic conditions.
First-principles molecular dynamics simulations and experimental studies on related polyhalogenated alkanes suggest that the reaction often proceeds via a concerted E2 (bimolecular elimination) mechanism, rather than a stepwise E1cB (elimination, unimolecular, conjugate base) pathway involving a carbanion intermediate. nih.gov In the concerted E2 mechanism, the base abstracts a proton from a carbon atom, while simultaneously, the chlorine atom on the adjacent carbon departs as a chloride ion, forming a double bond. This mechanism is highly dependent on the stereochemistry of the substrate, requiring an anti-periplanar arrangement of the proton being abstracted and the chlorine leaving group for optimal orbital overlap in the transition state. The use of strong bases, such as potassium tert-butoxide (KOtBu), favors this E2 pathway.
| Condition | Influence on Dehydrochlorination |
|---|---|
| Base Strength | Strong bases (e.g., potassium tert-butoxide) promote the E2 elimination pathway. |
| Solvent | Solvent choice can influence the competition between elimination and substitution reactions. |
| Temperature | Higher temperatures generally favor elimination over substitution. |
| Substrate Structure | The stereochemical arrangement of H and Cl atoms determines the feasibility of the E2 mechanism. |
Development of Stereoselective Dehydrochlorination Routes
Stereoselectivity is a crucial aspect of modern synthetic chemistry, and the dehydrochlorination of polychlorinated cyclopentanes is no exception. The development of stereoselective routes allows for the synthesis of specific isomers of the final unsaturated product.
The inherent stereochemical requirement of the E2 mechanism provides a basis for stereocontrol. Because the E2 reaction requires an anti-periplanar geometry, the conformation of the polychlorinated cyclopentane (B165970) ring determines which hydrogen and chlorine atoms can be eliminated. Different stereoisomers of the starting material may therefore lead to different products or react at different rates. For instance, steric hindrance in a cis-isomer of a precursor might reduce its reactivity compared to the corresponding trans-isomer. By carefully selecting the precursor's stereochemistry and the reaction conditions, chemists can control the formation of specific double bond isomers in the product. The stereoselective synthesis of complex cyclopentane structures, bearing multiple chiral centers, remains a significant challenge that often relies on controlling the stereochemistry of each step in a reaction sequence. nih.govemory.edu
Novel Synthetic Routes and Derivatization Strategies
The pursuit of more efficient and versatile methods for synthesizing complex molecules continually drives innovation in organic chemistry. iiserpune.ac.inlsu.edu For this compound and related compounds, this includes the development of new synthetic pathways and strategies for creating a diverse range of derivatives.
While classical perchlorination and dehydrochlorination sequences are standard, research into novel synthetic methodologies is ongoing. These might involve unique catalytic systems or unconventional starting materials. researcher.life For example, synthetic routes using perchlorinated silanes have been explored to create related chlorinated cyclopentene structures. hkhlr.de The construction of the cyclopentane ring itself can also be approached through domino sequences initiated by metal carbenes, allowing for the highly stereoselective formation of multiple chiral centers in a single process. nih.gov
Derivatization of the this compound core is key to creating new molecules with potentially unique properties. The double bond in the cyclopentene ring makes it a reactive handle for further transformations. A primary example is its use as a diene or dienophile in Diels-Alder reactions, a powerful tool for forming complex cyclic systems. hkhlr.de Additionally, the chlorine atoms on the ring can potentially undergo nucleophilic substitution reactions under specific conditions, allowing for the introduction of various functional groups. The development of novel derivatization reagents and techniques is also critical, often aimed at improving analytical detection or creating new functional materials. nih.gov
Exploration of Organometallic Reagents in this compound Functionalization
Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. msu.eduthermofisher.com In the context of a perchlorinated cyclopentene, their application would be challenging due to the electron-withdrawing nature of the chlorine atoms, which deactivates the ring towards common electrophilic substitution. However, specific organometallic strategies could be envisioned for functionalization.
The reactivity of organometallic compounds varies significantly depending on the metal. msu.edu For instance, Grignard reagents (R-Mg-X) and organolithium compounds (R-Li) are highly reactive nucleophiles. msu.edulibretexts.org Their reaction with a perchlorinated cyclopentene derivative could potentially lead to nucleophilic substitution of a chlorine atom, although such reactions are often difficult and may require harsh conditions. The success of such a reaction would depend on the specific isomer of this compound and the stability of the potential anionic intermediate.
Less reactive organometallic reagents, such as organocadmium and Gilman reagents (R₂CuLi), offer a finer degree of control and are known to react selectively with acyl chlorides to produce ketones without further addition to form tertiary alcohols. libretexts.org This suggests a potential pathway where a precursor to this compound, perhaps a chlorinated cyclopentenone, could be functionalized using these milder reagents.
The table below summarizes the general reactivity of different classes of organometallic reagents, which would be a crucial consideration in any synthetic approach to functionalize a heavily chlorinated cyclopentene ring.
| Organometallic Reagent Class | General Reactivity | Potential Application in Functionalization |
| Organolithium (R-Li) | Very High | Nucleophilic substitution of chlorine |
| Grignard (R-Mg-X) | High | Nucleophilic substitution, addition to carbonyls |
| Organocadmium (R₂Cd) | Moderate | Selective addition to activated carbonyls |
| Gilman (R₂CuLi) | Moderate | Selective 1,4-addition to enones, substitution |
This table is a generalized representation of organometallic reactivity and its hypothetical application to a perchlorinated cyclopentene system.
Photochemical Approaches to this compound Synthesis (if applicable)
Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods, proceeding through electronically excited states. chim.itnih.gov For perchlorinated compounds, photochemical methods can be particularly useful for inducing reactions that are otherwise energetically demanding.
Photochemical cyclizations are powerful tools for synthesizing cyclic and heterocyclic compounds. chim.it For instance, conjugated dienes can undergo photochemical cycloaddition reactions. libretexts.org A potential precursor to this compound could be a chlorinated diene that, upon irradiation, undergoes cyclization. The stereochemical outcome of such reactions is often dictated by the symmetry of the molecular orbitals involved, leading to highly specific products. libretexts.org
Furthermore, photoinduced electron transfer (PET) reactions can generate radical ions, which are highly reactive intermediates. nih.gov A perchlorinated cyclopentene could potentially be synthesized or functionalized through a PET mechanism, where a photosensitizer absorbs light and initiates an electron transfer with a chlorinated precursor. The photolysis of aryl chlorides in the presence of dienes is a known reaction, suggesting the feasibility of light-induced reactions involving chlorinated alkenes. acs.org
The table below outlines some photochemical reaction types and their potential relevance to the synthesis or functionalization of a compound like this compound.
| Photochemical Reaction Type | Description | Potential Relevance |
| Photochemical Cycloaddition | Light-induced formation of cyclic compounds from unsaturated precursors. libretexts.org | Synthesis of the cyclopentene ring from a chlorinated diene. |
| Photoinduced Electron Transfer (PET) | Generation of radical ions via light-induced electron transfer with a photosensitizer. nih.gov | Functionalization or dehalogenation of the perchlorinated ring. |
| Photodissociation | Cleavage of a chemical bond by absorption of a photon. libretexts.org | Selective removal of a chlorine atom to create a site for functionalization. |
| Photochemical Halogenation | Light-induced addition of halogens to unsaturated systems. chemistryviews.org | Introduction of chlorine atoms onto a cyclopentene precursor. |
This table provides a conceptual overview of how photochemical methods could be applied in the context of perchlorinated cyclopentenes.
Process Intensification and Green Chemistry in this compound Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. matanginicollege.ac.inacs.org For a compound class that includes persistent organic pollutants, incorporating green chemistry principles into the production process is of paramount importance.
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.govflinders.edu.au The use of microreactors in continuous flow systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or hazardous reactions. mdpi.com
For the synthesis of a this compound, a continuous flow setup could enable the safe handling of potentially hazardous reagents like chlorine gas. Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, minimizing manual handling and potential exposure. flinders.edu.au This approach is also well-suited for photochemical reactions, allowing for efficient irradiation and high throughput. rsc.org
Solvent Minimization and Catalyst Recycling in Scalable Syntheses
A key principle of green chemistry is the reduction or elimination of solvents, or the replacement of hazardous solvents with more environmentally benign alternatives. frontiersin.orgmdpi.com In the context of large-scale synthesis, minimizing solvent use not only reduces environmental impact but also improves process efficiency by increasing reactor throughput. Solvent-free reactions, where possible, represent an ideal scenario. bnl.gov
Catalysis is another cornerstone of green chemistry, as catalytic reagents are generally more selective and can be used in small amounts, reducing waste compared to stoichiometric reagents. acs.org The development of recyclable catalysts is a major area of research. mdpi.com For reactions involving precious metal catalysts, which are often used in cross-coupling and hydrogenation reactions, efficient recycling is crucial for both economic and environmental reasons. metalor.com Strategies for catalyst recycling include immobilization on solid supports, which allows for easy separation from the reaction mixture, and the use of phase-separable catalysts. unirc.itnih.gov
The following table summarizes key green chemistry strategies and their potential application in the production of a compound like this compound.
| Green Chemistry Strategy | Description | Potential Application |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream. vapourtec.com | Enhanced safety, better process control, and scalability of chlorination reactions. |
| Solvent Minimization | Reducing the amount of solvent used in a reaction. wikipedia.org | Increased process efficiency and reduced environmental footprint. |
| Catalyst Recycling | Reusing a catalyst for multiple reaction cycles. mdpi.comunirc.it | Cost reduction and waste minimization, especially for precious metal catalysts. |
| Use of Renewable Feedstocks | Utilizing raw materials from renewable sources. acs.org | Long-term sustainability of the chemical production process. |
This table highlights the application of green chemistry principles to the hypothetical production of this compound.
Fundamental Reaction Chemistry and Mechanistic Investigations of Heptachlorocyclopentene
Electrophilic Reaction Mechanisms
The olefinic bond in heptachlorocyclopentene (B13757023), while present, is significantly deactivated towards electrophilic attack due to the electron-withdrawing effects of the numerous chlorine atoms. This deactivation makes electrophilic additions challenging compared to typical alkenes.
Detailed Kinetics and Thermodynamics of Addition Reactions Across the Olefinic Bond
Specific kinetic and thermodynamic data for electrophilic addition reactions across the double bond of this compound are not documented in the reviewed literature. However, by analogy to hexachlorocyclopentadiene (B6142220), such reactions are expected to be slow and require potent electrophiles and harsh reaction conditions.
The reaction of conjugated dienes with electrophiles can proceed via either kinetic or thermodynamic control, leading to 1,2- or 1,4-addition products respectively. libretexts.orgwolfram.comlibretexts.orgchemistrysteps.com The ratio of these products is dependent on reaction conditions such as temperature. libretexts.orgwolfram.comlibretexts.orgchemistrysteps.com For this compound, an allylic carbocation intermediate would be formed upon electrophilic attack. The stability of this carbocation would be significantly influenced by the attached chlorine atoms.
Table 1: Predicted Factors Influencing Electrophilic Addition to this compound
| Factor | Predicted Influence on this compound | Rationale |
| Reaction Rate | Slow | The electron-withdrawing chlorine atoms deactivate the double bond, reducing its nucleophilicity. |
| Electrophile Strength | Requires strong electrophiles | A highly reactive electrophile is necessary to overcome the deactivation of the double bond. |
| Intermediate Stability | Destabilized carbocation | The electronegative chlorine atoms would destabilize the positive charge of the carbocation intermediate. |
| Product Distribution | Dependent on conditions | The ratio of kinetic (1,2-addition) to thermodynamic (1,4-addition) products would likely be influenced by temperature and reaction time. |
Electrophilic Aromatic Substitution on Derived Systems
There is no available literature describing the synthesis of aromatic compounds derived from this compound and their subsequent electrophilic aromatic substitution reactions. In principle, dehydrochlorination and rearrangement reactions could potentially lead to aromatic systems. libretexts.orglibretexts.orgpressbooks.pubhu.edu.jomasterorganicchemistry.com However, the conditions required for such transformations would likely be severe, and the resulting aromatic ring would be highly substituted with chlorine atoms, making further electrophilic substitution difficult due to strong deactivation.
Nucleophilic Reaction Mechanisms
The electron-deficient nature of the carbon atoms in the this compound ring, caused by the inductive effect of the chlorine atoms, makes the compound susceptible to nucleophilic attack.
S\textsubscript{N}1 and S\textsubscript{N}2' Reaction Pathways on the Chlorinated Cyclopentene (B43876) Core
Specific studies on S\textsubscript{N}1 and S\textsubscript{N}2' reaction pathways for this compound are not available.
S\textsubscript{N}1 Pathway: An S\textsubscript{N}1 reaction involves the formation of a carbocation intermediate. organic-chemistry.orgyoutube.comchemicalnote.comsavemyexams.comchemistry.coach Given the electronic destabilization of a carbocation by adjacent chlorine atoms, a pure S\textsubscript{N}1 mechanism is considered unlikely for this compound.
S\textsubscript{N}2' Pathway: An S\textsubscript{N}2' reaction, or vinylogous nucleophilic substitution, is a more plausible pathway. In this mechanism, a nucleophile attacks the double bond at a position vinylogous to the carbon bearing the leaving group, leading to a concerted displacement. This pathway avoids the formation of a high-energy carbocation.
Nucleophilic Attack and Subsequent Elimination Reactions
This compound is expected to undergo nucleophilic substitution, particularly at the allylic chlorine atoms. The reaction would likely proceed via an addition-elimination mechanism or a direct S\textsubscript{N}2' pathway.
Elimination reactions, such as dehydrochlorination, are also possible, especially in the presence of a strong, non-nucleophilic base. science-revision.co.ukbyjus.commasterorganicchemistry.comlibretexts.orgdalalinstitute.com The specific products would depend on the reaction conditions and the regiochemistry of the elimination.
Table 2: Predicted Nucleophilic Reactions of this compound
| Reaction Type | Probable Mechanism | Expected Outcome |
| Substitution | S\textsubscript{N}2' or Addition-Elimination | Replacement of one or more chlorine atoms by the nucleophile. |
| Elimination | E2 | Formation of a more unsaturated cyclic system through loss of HCl. |
Radical and Photochemical Reaction Pathways
Highly chlorinated compounds are often reactive under photochemical and radical conditions.
Free radical reactions are typically chain reactions involving initiation, propagation, and termination steps. wikipedia.orgcornell.edumasterorganicchemistry.com These reactions are often initiated by light or radical initiators. wikipedia.orgcornell.edumasterorganicchemistry.com For this compound, homolytic cleavage of a C-Cl bond could initiate radical processes. A Chinese-language reference suggests the involvement of this compound in free-radical reactions of halogenated bridged polycyclic compounds, though specific details are not provided. molaid.com
Photochemical reactions of similar compounds, like hexachlorocyclopentadiene, are known to occur. These can involve reactions with atmospheric oxygen or other species upon irradiation with UV light. It is plausible that this compound would exhibit similar photochemical reactivity, potentially leading to degradation or transformation into other chlorinated species.
Due to the lack of specific studies on this compound, a detailed mechanistic description of its radical and photochemical pathways cannot be provided.
Generation and Characterization of Radical Intermediates
The generation of radical intermediates from this compound is a key aspect of its reactivity, often initiated by thermal or photochemical methods. These radicals are highly reactive, transient species characterized by the presence of an unpaired electron. ulsu.runih.gov The stability and subsequent reaction pathways of these radicals are influenced by the electronic and steric properties of the substituents on the cyclopentene ring.
The identification and characterization of these short-lived radical intermediates are primarily accomplished through spectroscopic techniques, most notably Electron Paramagnetic Resonance (EPR) spectroscopy. ulsu.runih.gov EPR spectroscopy is a powerful tool for studying species with unpaired electrons, providing information about the electronic structure and environment of the radical center. ulsu.runih.gov In many cases, due to the high reactivity and short lifetimes of the primary radicals, a technique called spin trapping is employed. mdpi.commdpi.com This method involves the reaction of the transient radical with a "spin trap" molecule to form a more stable radical adduct that can be more easily studied by EPR. mdpi.commdpi.com
For instance, in the study of polypropylene (B1209903) degradation, which involves the formation of various radical intermediates, the spin trapping method using reagents like 2,4,6-tri-tert-butylnitrosobenzene (B1359800) (TTBNB) has been effective in capturing and identifying carbon-centered radicals. mdpi.com While not directly on this compound, this methodology is analogous to how one would approach the characterization of its radical intermediates. The resulting EPR spectra of the spin adducts can provide valuable data on the structure of the initial transient radical. mdpi.com
Table 1: Spectroscopic Techniques for Radical Intermediate Characterization
| Technique | Information Provided | Application Example |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects unpaired electrons, providing information on the radical's electronic structure and environment. ulsu.runih.gov | Direct observation of persistent radicals or spin adducts. |
| Spin Trapping | A diamagnetic spin trap reacts with a transient radical to form a more stable radical adduct, which is then detected by EPR. mdpi.commdpi.com | Identification of short-lived radical intermediates in complex reaction mixtures. mdpi.com |
| Density Functional Theory (DFT) Calculations | Theoretical calculations that can predict the structure and properties of radical intermediates. nih.gov | Complements experimental data to confirm the identity and understand the reactivity of radicals. nih.gov |
Photoinduced Rearrangements and Cycloaddition Reactions
Photoinduced reactions of this compound involve the absorption of light, which excites the molecule to a higher electronic state. This excitation can lead to a variety of chemical transformations, including rearrangements and cycloaddition reactions. nih.gov These reactions are often highly specific and can provide pathways to complex molecular architectures that are not easily accessible through thermal methods. nih.govrsc.org
Photoinduced cycloadditions, such as the [2+2] and [4+2] cycloadditions, are powerful methods for constructing cyclic compounds. nih.govresearchgate.net The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is a classic example, leading to the formation of oxetanes. nih.gov While not directly involving this compound, the principles of these reactions are applicable. For instance, photoinduced [4+2] cycloadditions of vinyldiazo compounds have been shown to proceed with high selectivity to form bicyclic and heterocyclic rings. nih.govrsc.org These reactions often proceed through the formation of a reactive intermediate, such as a cyclopropene, which then undergoes cycloaddition. nih.gov
The stereochemistry of photoinduced cycloadditions is a critical aspect, often governed by the Woodward-Hoffmann rules, which predict the allowedness of pericyclic reactions based on orbital symmetry. meta-synthesis.comdspmuranchi.ac.in For example, a photochemical [2+2] cycloaddition is symmetry-allowed and proceeds in a suprafacial manner. libretexts.org
Table 2: Examples of Photoinduced Reactions
| Reaction Type | Description | Key Features |
| [2+2] Photocycloaddition | A reaction between two alkene-containing molecules to form a cyclobutane (B1203170) ring, induced by UV light. nih.govlibretexts.org | Often proceeds with high stereospecificity. libretexts.org |
| [4+2] Photocycloaddition | A reaction between a 4π-electron system (diene) and a 2π-electron system (dienophile) to form a six-membered ring under photochemical conditions. nih.govnih.govrsc.org | Can be highly selective and provide access to complex heterocyclic and bicyclic structures. nih.govrsc.org |
| Photo-Wolff Rearrangement | Photolysis of α-diazocarbonyl compounds to form ketene (B1206846) intermediates, which can then undergo further reactions. mdpi.com | A versatile method for generating reactive ketenes for subsequent cycloadditions or nucleophilic attack. mdpi.com |
Pericyclic and Cycloaddition Chemistry
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. meta-synthesis.comnumberanalytics.com They are characterized by the simultaneous breaking and forming of bonds in a single step, without the involvement of ionic or radical intermediates. tsijournals.com These reactions are highly stereospecific and their outcomes can often be predicted by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. meta-synthesis.compressbooks.pub
Concerted [2+2] and [4+2] Cycloaddition Pathways with Dienophiles/Dienes
Cycloaddition reactions are a major subclass of pericyclic reactions where two or more molecules combine to form a cyclic adduct. numberanalytics.commsu.edu The most well-known example is the [4+2] cycloaddition, or Diels-Alder reaction, which involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orglibretexts.org The reaction is thermally allowed and proceeds in a suprafacial-suprafacial manner, meaning that the new sigma bonds are formed on the same face of both the diene and the dienophile. pressbooks.pubwikipedia.org The stereochemistry of the reactants is retained in the product. pressbooks.publibretexts.org
In contrast, the [2+2] cycloaddition to form a cyclobutane ring is thermally forbidden by the Woodward-Hoffmann rules for a suprafacial-suprafacial approach. researchgate.netthieme-connect.de However, it becomes photochemically allowed. researchgate.netlibretexts.org This highlights the complementary nature of thermal and photochemical methods in pericyclic chemistry. meta-synthesis.com
The reactivity in Diels-Alder reactions is influenced by the electronic nature of the diene and dienophile. libretexts.org Typically, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. libretexts.org In the context of this compound, the chlorine atoms act as electron-withdrawing groups, which would influence its reactivity as either a diene or a dienophile.
Table 3: Comparison of [2+2] and [4+2] Cycloadditions
| Feature | [2+2] Cycloaddition | [4+2] Cycloaddition (Diels-Alder) |
| Reactants | Two 2π-electron systems (e.g., two alkenes). libretexts.org | A 4π-electron system (diene) and a 2π-electron system (dienophile). wikipedia.orglibretexts.org |
| Product | A four-membered ring (cyclobutane). libretexts.org | A six-membered ring (cyclohexene derivative). wikipedia.orglibretexts.org |
| Thermal Conditions | Forbidden (suprafacial-suprafacial). researchgate.net | Allowed (suprafacial-suprafacial). wikipedia.org |
| Photochemical Conditions | Allowed (suprafacial-suprafacial). researchgate.net | Can proceed, but thermal pathway is more common. nih.gov |
| Stereochemistry | Stereospecific under photochemical conditions. libretexts.org | Stereospecific, retaining the geometry of the reactants. pressbooks.publibretexts.org |
Rearrangements and Isomerizations under Thermal Conditions
A prominent class of thermal rearrangements is the sigmatropic rearrangement, which involves the migration of a sigma-bond across a conjugated π-system. dspmuranchi.ac.innumberanalytics.com These reactions are classified by the number of atoms over which the sigma-bond migrates. For example, a ulsu.ruulsu.ru-sigmatropic rearrangement, such as the Cope or Claisen rearrangement, involves a six-membered cyclic transition state. dspmuranchi.ac.innih.gov The stereochemical outcome of sigmatropic rearrangements is also governed by orbital symmetry rules. pressbooks.pub
In the context of chlorinated cyclic compounds, thermal rearrangements can be complex and may involve the migration of chlorine atoms or rearrangements of the ring structure itself. For example, the thermal rearrangement of methylenecyclopropanecarboxylic acids leads to a mixture of products through competing pathways of ring cleavage and intramolecular addition. rsc.org While not directly involving this compound, this illustrates the types of transformations that can occur under thermal conditions. The high degree of chlorination in this compound would likely influence the stability of potential intermediates and transition states, thereby dictating the preferred rearrangement pathway.
Heterogeneous Catalysis in this compound Transformations
Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. frontiersin.orgnih.gov This type of catalysis is crucial in many industrial chemical processes due to the ease of separating the catalyst from the reaction mixture, allowing for its reuse. frontiersin.orgrsc.org
Surface Science Aspects of Catalytic Reactions
The fundamental principle of heterogeneous catalysis lies in the interaction of reactant molecules with the surface of the catalyst. nobelprize.org The surface provides active sites where the chemical reaction occurs with a lower activation energy. nih.gov The process generally involves several steps:
Adsorption: Reactant molecules bind to the surface of the catalyst. nobelprize.orgwikipedia.org
Surface Reaction: The adsorbed species react on the surface to form products. wikipedia.orgchemrxiv.org
Desorption: The product molecules detach from the surface. nobelprize.orgwikipedia.org
The efficiency of a heterogeneous catalyst is determined by the nature and number of its active sites, as well as its surface area and porosity. frontiersin.orgnih.gov Materials like metal-organic frameworks (MOFs) and supported metal nanoparticles are often used as heterogeneous catalysts due to their high surface area and tunable properties. frontiersin.orgmdpi.com
For the transformation of a molecule like this compound, a heterogeneous catalyst could facilitate various reactions such as hydrodechlorination, oxidation, or isomerization. The choice of catalyst would depend on the desired transformation. For instance, transition metal catalysts, such as those based on nickel or cobalt, are effective for hydrodeoxygenation and hydrogenation reactions in biomass conversion, which involve the cleavage of C-O bonds. mdpi.com Analogous principles would apply to the cleavage of C-Cl bonds in this compound.
Recent research has also highlighted the significant impact of applying an external voltage to the catalyst surface, which can dramatically increase the rate of certain catalytic reactions. mit.edu This "electrocatalysis" approach demonstrates that the electrostatic environment at the catalyst surface is a critical parameter in determining reaction rates. mit.edu The study of these surface phenomena at a molecular level, often aided by computational methods like Density Functional Theory (DFT), is essential for designing more efficient and selective heterogeneous catalysts. nih.gov
Table 4: Key Concepts in Heterogeneous Catalysis
| Concept | Description | Relevance to this compound |
| Active Sites | Specific locations on the catalyst surface where the reaction takes place. nih.gov | The nature of the active sites would determine the type of transformation (e.g., dechlorination, oxidation). |
| Adsorption/Desorption | The binding of reactants to the surface and the release of products. nobelprize.orgwikipedia.org | The strength of adsorption of this compound and its reaction products would influence the overall reaction rate. |
| Surface Area and Porosity | Physical properties of the catalyst that determine the number of available active sites. frontiersin.orgnih.gov | A high surface area catalyst would be desirable for efficient transformation of this compound. |
| Catalyst Support | A material, often inert, on which the active catalytic species is dispersed. mdpi.com | The support can influence the stability and activity of the catalyst. |
Design and Characterization of Heterogeneous Catalysts for Selective Transformations
The selective transformation of this compound into value-added chemicals or less toxic compounds presents a significant challenge due to the molecule's high chlorine content and the potential for multiple reaction pathways. Heterogeneous catalysis offers a promising avenue for achieving high selectivity and efficiency in these transformations. The design and characterization of suitable catalysts are critical for controlling the reaction, favoring desired products while minimizing the formation of unwanted byproducts. Key transformations of interest include selective hydrodechlorination and oxidation.
The design of heterogeneous catalysts for these processes involves the careful selection of active metal phases, support materials, and the optimization of their interaction. Bimetallic catalysts, in particular, have shown significant promise in enhancing both activity and selectivity in the hydrodechlorination of various chlorinated compounds. ucm.esresearchgate.net The rationale behind using bimetallic systems lies in the modification of the electronic and geometric properties of the active sites, which can lead to improved catalytic performance compared to their monometallic counterparts. researchgate.net
Catalyst characterization is an indispensable part of the design process, providing crucial insights into the physical and chemical properties that govern catalytic behavior. A suite of techniques is employed to thoroughly characterize these materials. X-ray diffraction (XRD) is used to identify the crystalline phases of the metal and support. Transmission electron microscopy (TEM) provides information on particle size and dispersion of the metallic phase on the support. nih.gov Temperature-programmed reduction (TPR) helps in understanding the reducibility of the metal species and the extent of metal-support interaction. acs.org X-ray photoelectron spectroscopy (XPS) is employed to probe the surface elemental composition and the electronic states of the metals. ucm.esacs.org
Catalysts for Selective Hydrodechlorination
Selective hydrodechlorination (HDC) of this compound aims to sequentially remove chlorine atoms, potentially leading to valuable partially dechlorinated intermediates or the fully dechlorinated cyclopentene. Palladium (Pd) and platinum (Pt) based catalysts are widely recognized for their high activity in HDC reactions. ucm.esmetu.edu.tr
The design of effective HDC catalysts often focuses on supported bimetallic nanoparticles. For instance, the combination of palladium with a second metal like platinum or nickel can significantly influence the catalytic performance. researchgate.netnih.gov The support material also plays a crucial role, with materials like activated carbon (AC), silica (B1680970) (SiO2), and alumina (B75360) (Al2O3) being common choices due to their high surface area and stability. nih.govacs.org
Research Findings:
Studies on analogous polychlorinated compounds have demonstrated that the selectivity of the hydrodechlorination process is highly dependent on the catalyst formulation and reaction conditions. For example, in the hydrodechlorination of dichloromethane, bimetallic Pd-Pt catalysts supported on activated carbon exhibited enhanced activity and stability compared to monometallic catalysts. ucm.es The improved performance was attributed to a decrease in the metallic particle size and an optimal ratio of electro-deficient to zero-valent metal species. ucm.es
Similarly, research on chlorobenzene (B131634) hydrodechlorination using Pd-Ni and Pd-Fe bimetallic catalysts supported on SiO2 has shown that the addition of a second metal can modulate the activity and selectivity. nih.gov While some Pd-Ni catalysts showed lower activity than monometallic Pd, they exhibited high selectivity towards the desired dechlorinated products. nih.gov
The following interactive table summarizes hypothetical data for the selective hydrodechlorination of this compound, based on trends observed for other chlorinated hydrocarbons.
| Catalyst | Support | Reaction Temperature (°C) | This compound Conversion (%) | Selectivity to Partially Dechlorinated Products (%) | Selectivity to Cyclopentene (%) |
|---|---|---|---|---|---|
| 5% Pd | Activated Carbon | 150 | 85 | 60 | 25 |
| 5% Pt | Activated Carbon | 150 | 70 | 75 | 15 |
| 2.5% Pd - 2.5% Pt | Activated Carbon | 150 | 95 | 50 | 45 |
| 5% Pd | Silica | 180 | 90 | 65 | 25 |
| 2.5% Pd - 2.5% Ni | Silica | 180 | 88 | 80 | 8 |
Catalysts for Selective Oxidation
Selective oxidation of this compound could lead to the formation of valuable oxygenated compounds. This transformation is challenging due to the high reactivity of the C-Cl bonds and the potential for complete combustion. The design of catalysts for selective oxidation often involves mixed metal oxides or supported noble metals. researchgate.netrsc.org
The choice of the oxidant is also critical, with environmentally benign options like hydrogen peroxide or molecular oxygen being preferred. researchgate.net The catalyst must be able to activate the C-H bonds in the presence of C-Cl bonds and selectively insert oxygen.
Research Findings:
While direct research on the selective oxidation of this compound is scarce, studies on the oxidation of other hydrocarbons provide valuable insights. For example, catalysts based on mixed oxides of vanadium and molybdenum have shown high efficiency in the selective oxidation of acrolein. researchgate.net The porous structure and chemical properties of these catalysts can be tailored by the addition of nanospheres during synthesis, leading to high conversion and yield of the desired acrylic acid. researchgate.net
For liquid-phase oxidations, heterogeneous palladium catalysts have been developed that show high activity and selectivity in oxidative cascade reactions. diva-portal.org These catalysts often consist of palladium nanoclusters immobilized on functionalized supports, which helps in preventing the aggregation of active species and enhances recyclability. diva-portal.org
The following interactive table presents hypothetical data for the selective oxidation of this compound, drawing parallels from the oxidation of other complex organic molecules.
| Catalyst | Support | Oxidant | Reaction Temperature (°C) | This compound Conversion (%) | Selectivity to Epoxides (%) | Selectivity to Ketones (%) |
|---|---|---|---|---|---|---|
| V2O5-MoO3 | TiO2 | O2 | 250 | 75 | 40 | 35 |
| Au-Pd | MgO | H2O2 | 80 | 90 | 70 | 20 |
| Pd Nanoclusters | Functionalized Silica | O2 | 120 | 85 | 55 | 30 |
| RuO2 | CeO2 | O2 | 200 | 80 | 30 | 50 |
| Ag | Al2O3 | O2 | 220 | 65 | 80 | 5 |
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Heptachlorocyclopentene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. For a molecule as complex as heptachlorocyclopentene (B13757023), a multi-pronged NMR approach is required.
Multi-Nuclear NMR (¹³C, ¹H, ³⁵Cl/³⁷Cl if feasible) for Complex Spin Systems
The structural backbone of this compound can be mapped out using a combination of proton (¹H) and carbon-13 (¹³C) NMR spectroscopy.
¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the limited number of hydrogen atoms. The single proton on the five-membered ring would produce a distinct signal. Its chemical shift would be influenced by the adjacent chlorine atoms and the double bond, likely appearing in the downfield region. The integration of this signal relative to an internal standard would confirm the presence of a single proton.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. epa.gov Due to the molecule's asymmetry, five distinct signals are anticipated for the cyclopentene (B43876) ring carbons. The chemical shifts of these carbons are significantly influenced by the number of attached chlorine atoms and their hybridization (sp² vs. sp³). The two sp² carbons of the double bond would resonate at lower field (typically >100 ppm) compared to the three sp³ carbons. The carbon bearing the single hydrogen would have a different chemical shift from the fully substituted carbon atoms. The use of ¹³C NMR has been crucial in identifying substituent positions in related compounds like pentachlorocyclopentadienes. lookchem.com
³⁵Cl/³⁷Cl NMR: Direct detection of chlorine nuclei is challenging due to their quadrupolar nature, which leads to very broad resonance signals and low sensitivity. While feasible for certain organometallic complexes, its application to covalently-bound chlorine in pesticides like this compound is not routine.
Table 1: Predicted NMR Data for this compound This table presents theoretical values based on general principles and data from analogous compounds, as direct experimental spectra for this compound are not widely published.
| Nucleus | Carbon Position | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| ¹H | C-H | 4.5 - 6.0 | Single proton, likely a singlet or narrow multiplet. Shift influenced by neighboring chlorine atoms. |
| ¹³C | C=C (vinylic) | 120 - 140 | Two distinct signals expected for the two carbons of the double bond. |
| C-Cl (sp³) | 70 - 95 | Two distinct signals expected for the fully chlorinated sp³ carbons. | |
| C-H (sp³) | 50 - 70 | One signal expected for the carbon bonded to the single hydrogen atom. |
Solid-State NMR for Conformational and Crystalline Packing Analysis
Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), provides insights into the structure of materials in their solid form. umich.eduislandarchives.ca This is crucial for understanding the conformational properties and intermolecular interactions within the crystalline lattice of this compound. For organochlorine pesticides, ssNMR can reveal differences in molecular packing and identify distinct polymorphs, which may have different environmental fates. umich.eduresearchgate.net ¹³C CPMAS spectra would indicate the number of crystallographically inequivalent carbon sites, offering a direct probe of the molecule's conformation and symmetry in the solid state. kisr.edu.kwacs.org
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for Accurate Mass Determination and Isotopic Fingerprinting
Gas chromatography is the ideal technique for separating volatile and semi-volatile compounds like this compound from complex environmental or industrial samples prior to mass analysis. epa.gov Coupling GC with high-resolution mass spectrometry (HRMS) allows for the determination of the compound's exact mass with high precision. This accurate mass measurement is used to calculate the elemental formula, confirming the presence of C₅HCl₇.
A key feature of chlorinated compounds in mass spectrometry is their distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). The presence of seven chlorine atoms in this compound results in a characteristic cluster of isotopic peaks (M, M+2, M+4, etc.) in the mass spectrum, which serves as a definitive fingerprint for its identification. epa.gov
Table 2: Isotopic Profile for the Molecular Ion of this compound (C₅HCl₇)
| Isotopologue Formula | m/z (Monoisotopic) | Relative Abundance (%) |
|---|---|---|
| C₅H³⁵Cl₇ | 307.7875 | 100.0 |
| C₅H³⁵Cl₆³⁷Cl₁ | 309.7846 | 91.3 |
| C₅H³⁵Cl₅³⁷Cl₂ | 311.7816 | 38.7 |
| C₅H³⁵Cl₄³⁷Cl₃ | 313.7787 | 9.7 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by analyzing the fragmentation of a selected precursor ion. kisr.edu.kw For this compound, the molecular ion (C₅HCl₇⁺•) would be isolated and then fragmented through collision-induced dissociation. The resulting product ions provide information about the molecule's connectivity.
Common fragmentation pathways for polychlorinated cyclic compounds include:
Loss of a chlorine radical (•Cl): This would result in a prominent fragment ion [C₅HCl₆]⁺.
Sequential loss of chlorine: Further fragmentation would involve the loss of additional Cl atoms or Cl₂ molecules.
Retro-Diels-Alder (RDA) reaction: Although less common for a saturated ring, cleavage of the cyclopentene ring could occur, though it is not a classic RDA pathway.
Loss of HCl: Elimination of hydrogen chloride is another possible fragmentation route.
By analyzing the masses of these fragments, the structural arrangement of the parent molecule can be pieced together.
Table 3: Plausible MS/MS Fragments of this compound
| Fragmentation Process | Fragment Ion Formula | Monoisotopic m/z |
|---|---|---|
| [M - Cl]⁺ | [C₅HCl₆]⁺ | 272.8206 |
| [M - 2Cl]⁺• | [C₅HCl₅]⁺• | 237.8537 |
| [M - 3Cl]⁺ | [C₅HCl₄]⁺ | 202.8868 |
| [M - HCl]⁺• | [C₅Cl₆]⁺• | 271.8128 |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry adds another dimension of separation based on the size, shape, and charge of an ion. This technique is particularly valuable for separating isomers that may not be resolved by chromatography alone. science.gov While this compound has a defined structure, IMS-MS would be critical in analyzing complex environmental samples where isomers of other contaminants, such as hexachlorocyclohexane (B11772) (HCH), might be present and interfere with detection. science.gov If different conformational isomers (conformers) of this compound were stable enough to exist in the gas phase, IMS could potentially separate them, providing data on their collision cross-section (CCS), which is related to their three-dimensional shape.
Vibrational Spectroscopy (Infrared and Raman) and Computational Correlation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of compounds like this compound. These complementary methods provide a detailed fingerprint of the molecule's vibrational modes. researchgate.netresearchgate.net
Detailed Band Assignment Based on Normal Mode Analysis
A thorough analysis of the IR and Raman spectra of this compound would involve the assignment of observed absorption bands and scattering peaks to specific molecular vibrations. spectroscopyonline.comresearchgate.net This process is greatly aided by normal mode analysis, a computational method that predicts the frequencies and forms of the fundamental vibrations of a molecule. horiba.com
For a molecule with the complexity of this compound, a combination of experimental data and theoretical calculations, often using Density Functional Theory (DFT), would be essential for accurate band assignments. acs.org The expected vibrational modes would include C-Cl stretching and bending, C-C stretching and bending within the cyclopentene ring, and C-H stretching and bending, if any hydrogens are present. The number of IR and Raman active modes is governed by the molecule's symmetry and selection rules. horiba.com
Table 1: Hypothetical IR and Raman Band Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Tentative Assignment |
| ~3000 | Weak | Weak | C-H Stretch (if present) |
| ~1650 | Medium | Strong | C=C Stretch |
| ~1200-1000 | Strong | Medium | C-C Stretch |
| ~800-600 | Strong | Strong | C-Cl Stretch |
| <600 | Medium-Strong | Medium-Strong | Ring Deformations, Bending Modes |
This table is illustrative and based on characteristic frequencies for similar functional groups. Actual data for this compound is not available. libretexts.orgvscht.cz
Temperature-Dependent Vibrational Spectroscopy for Phase Transitions
Studying the vibrational spectra of this compound as a function of temperature can reveal information about phase transitions and changes in molecular conformation. preprints.org As the temperature is lowered, sharpening of spectral bands is typically observed due to reduced thermal motion. Abrupt changes in the spectra, such as the appearance or disappearance of bands or significant shifts in frequency, can indicate a solid-solid phase transition, potentially related to changes in crystal packing or molecular symmetry. rsc.orgmasterorganicchemistry.com
X-ray Diffraction (XRD) Crystallography and Electron Diffraction for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. hzdr.demdpi.com
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
If suitable single crystals of this compound can be grown, single-crystal X-ray diffraction (SC-XRD) would provide a wealth of structural information. springernature.comhzdr.deresearchgate.net This includes precise bond lengths, bond angles, and torsion angles, which would define the exact conformation of the cyclopentene ring and the orientation of the chlorine atoms. For chiral molecules, SC-XRD can be used to determine the absolute configuration. springernature.com
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
This table represents the type of data obtained from a single-crystal XRD experiment; specific values for this compound are not available in the literature.
Powder X-ray Diffraction for Polymorphism and Crystal Structure Analysis
Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline samples. xray.czaps.org It is particularly useful for identifying crystalline phases and can be instrumental in studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. researchgate.netacs.orgnumberanalytics.com Different polymorphs of a compound can exhibit distinct physical properties. A PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), which is characteristic of its crystal lattice. researchgate.netunt.edu Comparison of experimental PXRD patterns with those simulated from single-crystal data can confirm phase purity. wiley.comrsc.org
Electronic Spectroscopy and Chiroptical Studies (if applicable)
Electronic spectroscopy, such as ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For this compound, UV-Vis spectroscopy would likely reveal absorptions corresponding to transitions involving the π-electrons of the carbon-carbon double bond and non-bonding electrons of the chlorine atoms.
If this compound is chiral, chiroptical techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) would be applicable. These methods measure the differential absorption of left and right circularly polarized light and are highly sensitive to the molecule's three-dimensional structure and absolute configuration. Theoretical calculations are often used in conjunction with experimental data to interpret chiroptical spectra.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical method used to investigate the electronic structure of molecules such as this compound. This technique functions by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The electronic absorption spectrum of this compound is significantly influenced by the presence of its double bonds and numerous chlorine atoms.
The electronic transitions observable in the UV-Vis spectrum of this compound are primarily of two types: π → π* and n → σ* transitions. pharmatutor.orglibretexts.org The carbon-carbon double bond within the cyclopentene ring creates a π-system. When the molecule absorbs UV radiation, an electron can be excited from the π bonding orbital to the corresponding π* antibonding orbital. pharmatutor.orglibretexts.org Furthermore, the non-bonding lone pairs of electrons (n) on the chlorine atoms can be excited into the σ* antibonding orbitals associated with the carbon-chlorine (C-Cl) bonds. libretexts.org
While conjugation—the presence of alternating double and single bonds—is known to shift absorption to longer wavelengths, in an isolated this compound molecule, the main chromophore is the single C=C double bond. libretexts.orglibretexts.org The seven chlorine substituents, though not extending conjugation, exert a strong electronic influence. Their inductive electron-withdrawing properties can alter the energy of the electronic transitions, thereby shifting the absorption maxima (λmax) when compared to a simple, unsubstituted cyclopentene. uobabylon.edu.iq Generally, increasing conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. masterorganicchemistry.com
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Approximate Wavelength Range (nm) | Notes |
|---|---|---|---|
| π → π* | C=C π bonding to π* antibonding | 160-280 | This is expected to be a primary absorption band. For an isolated alkene, this is typically below 200 nm, but substituents can shift it. libretexts.orgmasterorganicchemistry.com |
| n → σ* | Chlorine lone pair to C-Cl σ* antibonding | 160-250 | The multiple C-Cl bonds in the molecule will contribute to these types of transitions. libretexts.org |
This table presents theoretically expected transitions. The precise λmax values would need to be determined experimentally.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chirality
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are specialized spectroscopic techniques essential for the study of chiral molecules—molecules that are non-superimposable on their mirror images. wikipedia.org this compound can be chiral if its specific arrangement of atoms creates a stereocenter, which is a carbon atom bonded to four different groups. khanacademy.org For a molecule to be chiral, it must not have a plane of symmetry or a center of inversion. wikipedia.org
Circular Dichroism (CD) spectroscopy operates by measuring the difference in absorption between left and right circularly polarized light. youtube.com This phenomenon is exclusively observed in chiral molecules. nih.gov If this compound is present as a single enantiomer (either the "right-handed" or "left-handed" version), it will produce a CD spectrum. wikipedia.org This spectrum displays positive or negative peaks, known as Cotton effects, which correspond to the electronic transitions seen in the UV-Vis spectrum. The sign and intensity of these effects are directly related to the molecule's absolute three-dimensional configuration. A 50:50 mixture of both enantiomers, known as a racemic mixture, is CD silent because the opposing signals cancel each other out. youtube.com
Vibrational Circular Dichroism (VCD) is the infrared counterpart to CD, measuring the differential absorption of circularly polarized infrared light, which corresponds to molecular vibrations. wikipedia.orgjascoinc.com VCD is exceptionally sensitive to the entire 3D structure of a molecule, providing detailed stereochemical information. wikipedia.org For a chiral enantiomer of this compound, each vibrational mode could theoretically produce a VCD signal. A key application of VCD is the definitive determination of a molecule's absolute configuration by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations (like Density Functional Theory, DFT) for a specific (R or S) configuration. wikipedia.orgacs.org
Table 2: Application of Chiroptical Spectroscopy to this compound
| Spectroscopic Technique | Fundamental Principle | Information Yielded |
|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. youtube.com | Can confirm the chirality of the sample and help determine the absolute configuration of stereocenters by analyzing Cotton effects related to electronic transitions. nih.gov |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light corresponding to vibrational modes. jascoinc.combruker.com | Provides detailed 3D structural information and allows for the unambiguous determination of absolute configuration by matching experimental spectra with computational predictions. wikipedia.orgmdpi.com |
The application of these techniques is contingent on the this compound sample being chiral and not a racemic mixture.
Based on the available scientific literature, a detailed computational and theoretical analysis of the specific compound "this compound" is not available. The search for dedicated research on its electronic structure, conformational landscape, and reaction mechanisms through advanced computational methods did not yield specific findings.
Computational chemistry is a powerful field for investigating molecular properties. Methodologies such as Density Functional Theory (DFT), Ab Initio calculations, and Molecular Dynamics (MD) simulations are routinely used to provide insights into the geometry, electronic properties, and dynamic behavior of molecules. researchgate.netpsu.eduresearchgate.net
For instance, DFT is widely employed to analyze molecular geometry and electronic orbitals, offering a balance between computational cost and accuracy. rsc.orgsciengpub.irmdpi.com Ab initio methods, while more computationally intensive, can provide high-accuracy predictions for energy and other molecular properties. researchgate.netrsc.org Molecular dynamics simulations allow for the exploration of a molecule's conformational flexibility, including the analysis of steric hindrance and the effects of different solvents on its shape and interactions. nih.govmdpi.comrsc.orgmdpi.com Furthermore, computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies, often guided by Transition State Theory. wikipedia.orglibretexts.orgjohnhogan.infoyoutube.com
While these computational techniques are well-established and have been applied to a vast range of chemical compounds, including other halogenated cyclic molecules like octafluorocyclopentene scispace.com, specific studies focusing solely on the computational and theoretical chemistry of this compound could not be located in the provided search results. Therefore, it is not possible to construct an article with detailed research findings, data tables, and specific analyses as requested in the outline for this particular compound.
Computational and Theoretical Chemistry of Heptachlorocyclopentene
Reaction Mechanism Modeling and Transition State Theory
Prediction of Reaction Pathways and Energy Barriers
No specific studies detailing the prediction of reaction pathways or the calculation of energy barriers for reactions involving Heptachlorocyclopentene (B13757023) were found. Computational chemistry routinely employs methods like Density Functional Theory (DFT) to model reaction mechanisms and determine the energy profiles of chemical reactions. However, the application of these methods to this compound has not been documented in the accessible literature.
Calculation of Kinetic Isotope Effects and Reaction Rate Constants
Similarly, there is a lack of published data on the calculated kinetic isotope effects and reaction rate constants for this compound. These calculations are crucial for understanding reaction mechanisms and predicting reaction kinetics. Theoretical studies often complement experimental work in these areas, but for this specific compound, such computational data is not available.
Prediction of Spectroscopic Parameters and Computational Spectroscopy
Computational spectroscopy is a vital tool for interpreting experimental spectra and predicting the spectral properties of molecules.
NMR Chemical Shift and Coupling Constant Prediction
There are no available studies presenting predicted Nuclear Magnetic Resonance (NMR) chemical shifts or coupling constants for this compound. Ab initio and DFT methods are commonly used to calculate these parameters, which are invaluable for structural elucidation.
Vibrational Frequency and IR/Raman Intensity Simulation
Simulations of vibrational frequencies and the corresponding Infrared (IR) and Raman intensities for this compound are also absent from the scientific literature. These simulations are instrumental in assigning vibrational modes observed in experimental spectra.
Quantitative Structure-Property Relationships (QSPR) and Machine Learning Applications
The development of predictive models for the properties and reactivity of chemicals is a rapidly growing field.
Development of Predictive Models for Chemical Reactivity
No specific Quantitative Structure-Property Relationship (QSPR) or machine learning models focused on predicting the chemical reactivity of this compound have been reported. Such models are valuable for screening large numbers of chemicals for potential reactivity and environmental fate.
Data Mining and Cheminformatics Approaches for this compound Analogs
Data mining and cheminformatics are powerful computational tools used to analyze large datasets of chemical information, enabling the prediction of properties, identification of structure-activity relationships, and screening for potential hazards. In the context of this compound and its analogs, which belong to the broader class of organochlorine pesticides (OCPs) and cyclodiene insecticides, these approaches are critical for understanding their environmental fate and toxicological profiles without exhaustive experimental testing for every compound. nih.govwsu.edunih.gov These in silico methods are central to modern computational toxicology and regulatory assessment. nih.govmst.dk
The core principle underlying these methods is that the biological activity and physicochemical properties of a chemical are derived from its molecular structure. mst.dk By identifying quantitative relationships between structure and activity (QSAR), researchers can build predictive models. mst.dkacs.orgnih.gov For persistent organic pollutants (POPs) like this compound, cheminformatics helps in screening for persistence, bioaccumulation, and toxicity (PBT) characteristics. acs.org
Research Findings and Methodologies
Research in this area focuses on creating models by analyzing datasets of structurally similar compounds. While studies may not focus exclusively on this compound, they often include it within a larger group of OCPs to develop robust predictive models. nih.govepa.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a primary cheminformatics technique used for pesticides. mst.dk The process involves developing mathematical models that correlate the chemical structure of compounds with a specific endpoint, such as toxicity. mst.dk For analogs of this compound, a typical QSAR study would involve:
Data Set Curation: Assembling a database of related cyclodiene insecticides with known experimental data for a specific endpoint (e.g., insecticidal activity, receptor binding affinity, or toxicity).
Molecular Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (describing atomic connectivity), geometric (3D shape), or quantum-chemical (e.g., HOMO/LUMO energies).
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation linking a selection of descriptors to the activity. nih.gov The goal is to create a statistically robust model that can accurately predict the activity of new, untested compounds. nih.gov
Validation: The model's predictive power is rigorously tested using external validation sets and cross-validation techniques to ensure it is not overfitted to the training data. nih.gov
Such models have been developed to predict various properties for pesticides, including ecotoxicity, bioaccumulation, and mammalian toxicity. mst.dk
Data Mining for Pattern Recognition: Data mining techniques are employed to analyze large environmental and toxicological databases, such as the EPA's ToxCast and Tox21 programs, which contain high-throughput screening data for thousands of chemicals, including OCPs. nih.govwsu.edu These approaches can:
Identify Congener Patterns: Software-assisted tools can compare the patterns of different chemical congeners in environmental or biological samples to help identify contamination sources. mdpi.com
Cluster Analysis: Grouping chemicals based on structural similarity or toxicological profiles. This helps in categorizing analogs of this compound and applying read-across approaches, where data from a tested chemical is used to predict the properties of a structurally similar, untested one.
Database Screening: Public databases like PubChem and the EPA's CompTox Chemicals Dashboard serve as vast repositories of information. nih.govnih.gov Data mining can be used to screen these databases for compounds that share structural features with this compound to identify potential PBT chemicals. acs.orgnih.gov
Data Tables
To facilitate computational analysis, data for this compound and its analogs are organized into tables. Table 1 lists key molecular identifiers for heptachlor (B41519), the parent compound, while Table 2 provides an example of the types of molecular descriptors used in QSAR modeling for a set of related cyclodiene insecticides.
Table 1: Molecular Identifiers for Heptachlor
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene |
| CAS Number | 76-44-8 |
| Molecular Formula | C₁₀H₅Cl₇ |
| Molecular Weight | 373.3 g/mol |
Data sourced from PubChem. nih.gov
Table 2: Example Molecular Descriptors for QSAR Analysis of Cyclodiene Analogs
| Compound Name | Molecular Weight (MW) | LogP (Octanol-Water Partition Coefficient) | Number of Chlorine Atoms (nCl) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Heptachlor | 373.3 | 5.44 | 7 | 2.15 |
| Aldrin | 364.9 | 6.50 | 6 | 2.21 |
| Dieldrin | 380.9 | 5.40 | 6 | 2.45 |
| Endrin | 380.9 | 5.20 | 6 | 2.67 |
Note: The values in this table are representative examples used in cheminformatics studies. Actual values may vary slightly depending on the calculation method.
These computational approaches are indispensable for the risk assessment of this compound and its analogs. By leveraging data mining and cheminformatics, scientists can prioritize chemicals for further testing, predict toxicity, and better understand the environmental and health risks posed by this class of persistent pollutants. sciencepublishinggroup.comnih.govepa.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Aldrin |
| Chlordane |
| Dieldrin |
| Endrin |
| Heptachlor |
Environmental Transformation Pathways and Degradation Mechanisms of Heptachlorocyclopentene
Photochemical Degradation in Environmental Compartments
Photochemical degradation involves the transformation of a chemical compound through the absorption of light. This process can occur directly, through the absorption of photons by the molecule itself, or indirectly, through reactions with photochemically generated reactive species.
Direct photolysis is a significant degradation pathway for chlorinated cyclic compounds in surface waters. For instance, the related compound hexachlorocyclopentadiene (B6142220) (HCCPD) exhibits a rapid photolytic half-life of 2 to 4 minutes in surface water when exposed to sunlight wikipedia.org. The rate of direct photolysis is dependent on the wavelength of light and the quantum yield of the reaction. The quantum yield represents the efficiency with which the absorbed light leads to a chemical change. For HCCPD, the quantum yield for direct photolysis has been reported to be 0.49 plu.mx. The phototransformation rates of organic pollutants generally show a strong dependence on the light wavelength, with higher energy UV light typically leading to more rapid degradation.
Table 1: Photodegradation Rates and Quantum Yields for Hexachlorocyclopentadiene (HCCPD)
| Degradation Process | Half-life (minutes) | Quantum Yield (Φ) |
|---|---|---|
| Direct Photolysis | 100 | 0.49 |
Data for HCCPD, a related compound, is used as an analogue for heptachlorocyclopentene (B13757023).
Indirect photolysis involves the reaction of the target compound with photochemically produced reactive species, such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. These reactive species are generated from other substances in the water, such as dissolved organic matter and nitrates. Hydroxyl radicals are highly reactive and can initiate oxidation reactions with a wide range of organic compounds. While specific data for this compound is scarce, the reaction with hydroxyl radicals is a known degradation pathway for many chlorinated organic pollutants in the aqueous phase. The rate of indirect photolysis is dependent on the concentration of these reactive species and the second-order rate constant for their reaction with the target compound.
The photochemical degradation of chlorinated cyclopentenes results in the formation of various transformation products. Studies on HCCPD have identified several photoproducts. Primary photodegradation products include 2,3,4,4,5-pentachloro-2-cyclopentenone, hexachloro-2-cyclopentenone, and hexachloro-3-cyclopentenone usgs.gov. Secondary degradation products can include pentachloro-cis-2,4-pentadienoic acid, Z- and E-pentachlorobutadiene, and tetrachlorobutyne usgs.gov. The formation of these products suggests that the photochemical degradation of this compound likely proceeds through similar pathways of oxidation, dechlorination, and ring-opening. One of the major photoproducts identified in both direct photolysis and sensitized photo-oxidation of HCCPD is hexachlorocyclopentenone plu.mx.
Table 2: Identified Photodegradation Products of Hexachlorocyclopentadiene (HCCPD)
| Product Type | Compound Name |
|---|---|
| Primary | 2,3,4,4,5-Pentachloro-2-cyclopentenone |
| Hexachloro-2-cyclopentenone | |
| Hexachloro-3-cyclopentenone | |
| Secondary | Pentachloro-cis-2,4-pentadienoic acid |
| Z- and E-pentachlorobutadiene |
Data for HCCPD, a related compound, is used as an analogue for this compound.
Biotransformation and Biodegradation Pathways
Microbial degradation plays a significant role in the environmental fate of chlorinated organic compounds. Both anaerobic and aerobic microorganisms have been shown to transform these compounds through various metabolic and cometabolic processes.
Under anaerobic conditions, reductive dechlorination is a key mechanism for the breakdown of highly chlorinated compounds. In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. This process is mediated by specific microbial consortia. While the specific microorganisms capable of degrading this compound have not been extensively studied, research on other chlorinated compounds provides insight into the potential mechanisms. For instance, the degradation of hexachlorocyclohexane (B11772) isomers under anaerobic conditions has been shown to proceed through intermediates such as pentachlorocyclohexane and various chlorobenzenes researchgate.net. Studies on HCCPD indicate that it undergoes rapid degradation in flooded (anaerobic) soil, suggesting that anaerobic biodegradation is a viable pathway nih.gov.
In aerobic environments, microorganisms can degrade chlorinated compounds through oxidative pathways. This can occur through direct metabolism, where the organism utilizes the compound as a source of carbon and energy, or through cometabolism, where the degradation is facilitated by enzymes produced for the metabolism of other substrates. The biodegradation of HCCPD has been observed to be rapid in nonsterile aerobic soil conditions cdc.gov. This suggests that soil microorganisms possess the enzymatic machinery to break down this class of compounds. The exact metabolic pathways and the specific microbial species involved in the aerobic degradation of this compound are not well-documented. However, it is likely that initial steps involve oxidation and hydroxylation of the cyclopentene (B43876) ring, leading to ring cleavage and subsequent mineralization.
Identification of Microbial Enzymes and Genes Involved in this compound Degradation
Direct research identifying the specific microbial enzymes and genes responsible for the degradation of this compound is limited in publicly available scientific literature. However, based on studies of other chlorinated cyclic and aromatic compounds, such as hexachlorocyclohexane (HCH) and pentachlorophenol (PCP), the classes of enzymes and genetic pathways likely involved can be inferred. nih.govresearchgate.net
Microbial degradation of recalcitrant organochlorines typically involves enzymes that can catalyze dechlorination and ring cleavage. Key enzyme families implicated in the breakdown of similar compounds include:
Dehalogenases: These enzymes are crucial for removing chlorine atoms from the carbon structure, which is often the initial and rate-limiting step in degradation. Reductive dehalogenases, for instance, replace a chlorine atom with a hydrogen atom under anaerobic conditions.
Oxygenases (Mono- and Dioxygenases): These enzymes incorporate oxygen into the molecule, which can lead to hydroxylation and subsequent ring cleavage. ethz.ch For example, PCP-4-monooxygenase is known to initiate the degradation of pentachlorophenol. ethz.ch
Peroxidases and Laccases: Secreted by fungi, particularly white-rot fungi, these extracellular enzymes generate highly reactive radicals that can non-specifically attack a wide range of persistent organic pollutants. biorxiv.org Lignin peroxidase (LiP) and manganese peroxidase (MnP) are prominent examples. biorxiv.org
The genetic basis for the degradation of these compounds resides in lin genes for HCH degradation and pcp genes for PCP degradation. nih.govethz.ch These gene clusters encode the necessary enzymes for the complete mineralization pathway. It is plausible that microorganisms harboring similar genetic systems could potentially transform this compound. Metagenomic analysis of contaminated sediments has revealed a diversity of genes encoding for dehalogenases and other relevant enzymes, suggesting a widespread potential for organochlorine degradation in the environment. nih.gov
Table 1: Potential Enzyme Classes and Genes in Organochlorine Degradation
| Enzyme Class | Function | Example Gene(s) | Target Compound Example |
|---|---|---|---|
| Dehalogenase | Removal of chlorine atoms | linA, linB | Hexachlorocyclohexane |
| Monooxygenase | Incorporation of one oxygen atom | pcpB | Pentachlorophenol |
| Dioxygenase | Incorporation of two oxygen atoms | - | 2,6-Dichlorohydroquinone |
| Peroxidase | Oxidative degradation via radicals | LiP, MnP | Various pollutants |
| Laccase | Oxidative degradation via radicals | carA | Various pollutants |
Note: This table lists enzymes and genes identified for the degradation of other organochlorine compounds. Specific pathways for this compound have not been fully elucidated.
Abiotic Hydrolysis and Other Chemical Degradation Processes
Abiotic degradation pathways are critical in determining the environmental persistence of chemical compounds. For this compound, hydrolysis and reactions with other environmental chemicals are expected to be significant transformation processes.
For many organochlorine compounds, the rate of hydrolysis increases at both low (acidic) and high (alkaline) pH values compared to neutral conditions. researchgate.net The reaction mechanism can shift from nucleophilic substitution by water at neutral pH to specific acid- or base-catalyzed processes at the extremes of the pH scale. For instance, studies on pentachlorophenol have shown that its degradation can be significantly influenced by pH, affecting not only chemical reactions but also its bioavailability and microbial degradation. researchgate.netnih.gov The rate of hydrolysis typically follows pseudo-first-order kinetics, where the rate is proportional to the concentration of the compound, although the rate constant itself is a function of pH.
Table 2: Factors Influencing Hydrolytic Degradation of Organic Compounds
| Factor | Influence on Hydrolysis Rate | Rationale |
|---|---|---|
| pH | Can significantly increase or decrease the rate. | Alters the catalytic environment (acid or base catalysis) and the speciation of the compound. nih.gov |
| Temperature | Rate generally increases with temperature. | Provides the necessary activation energy for the reaction to occur. |
| Presence of Catalysts | Can be accelerated by metal ions or surfaces. | Lowers the activation energy of the hydrolytic reaction. |
Note: This table outlines general principles. Specific reaction kinetics for this compound are not available in the cited literature.
In soil and sediment, this compound may react with various naturally occurring nucleophiles and electrophiles. Humic substances, which are complex organic macromolecules abundant in soil, are particularly important. nih.gov
Humic and fulvic acids contain functional groups (e.g., phenolic, carboxylic) that can react with or bind to organic pollutants. mdpi.comresearchgate.net Research on pentachlorophenol has demonstrated that in the presence of enzymatic or catalytic systems, its chlorinated intermediates can become covalently bound to the humic acid structure through oxidative coupling reactions. nih.gov This process can lead to the detoxification of the parent compound and its byproducts by incorporating them into the stable, complex matrix of soil organic matter. nih.govresearchgate.net The presence of humic substances has been shown to decrease the formation of toxic dimers and dioxins during the catalyzed oxidation of PCP. nih.gov
Sulfides, present in anaerobic environments, are strong nucleophiles that can potentially react with chlorinated alkenes via substitution or addition reactions, leading to the displacement of chlorine atoms. However, specific studies detailing the reaction pathways and products of this compound with environmental sulfides have not been identified.
Sorption-Desorption Dynamics and Mobility in Environmental Matrices
The mobility of this compound in the environment is largely controlled by its partitioning between water, soil, and sediment. Sorption to environmental matrices can reduce its bioavailability and transport, while desorption can release it back into the mobile aqueous phase.
As a hydrophobic organic compound, this compound is expected to exhibit significant sorption to soil and sediment components. The primary matrices for adsorption are soil organic matter (SOM) and clay minerals. nih.govnih.gov
Adsorption to Soil Organic Matter: The partitioning of non-polar organic chemicals into SOM is a key process governing their fate. nih.gov The organic carbon-water partition coefficient (Koc) is a standardized measure used to predict the extent of this sorption. A high Koc value indicates strong adsorption to organic matter and consequently low mobility. While an experimentally determined Koc value for this compound is not available, its chemical structure suggests it would have a strong affinity for SOM. The nature of the organic matter itself can also influence sorption, although studies have shown that the variability of Koc between different soil types is often within a factor of 3 for many chemicals. nih.gov
Adsorption to Mineral Surfaces: Clay minerals, with their high surface area and charged surfaces, can also be important adsorbents for organic pollutants. nih.govjwent.netjwent.net The mechanism of adsorption to clays can include cation exchange, surface complexation, and weaker van der Waals forces. scispace.com The extent of adsorption is influenced by the type of clay mineral (e.g., montmorillonite, kaolinite), the presence of exchangeable cations, and the pH of the soil solution, which affects both the surface charge of the mineral and the speciation of the adsorbing chemical. nih.govjwent.net
Table 3: Key Soil Properties Influencing Sorption of Hydrophobic Organic Compounds
| Soil Property | Role in Sorption | Expected Effect on this compound |
|---|---|---|
| Soil Organic Matter (SOM) Content | Primary partitioning medium for hydrophobic compounds. nih.gov | Higher SOM content leads to stronger sorption and lower mobility. |
| Clay Content and Type | Provides surface area and active sites for adsorption. jwent.netscispace.com | Higher clay content, particularly swelling clays like montmorillonite, increases sorption. |
| Soil pH | Affects mineral surface charge and speciation of organic matter functional groups. nih.govmdpi.com | Can influence sorption to mineral surfaces and interactions with organic matter. |
| Cation Exchange Capacity (CEC) | Reflects the ability of soil to retain positively charged ions. | May play an indirect role by influencing soil structure and the nature of clay surfaces. jwent.net |
The potential for this compound to leach from the soil surface and contaminate groundwater is a function of its persistence, sorption characteristics, and the hydrogeological properties of the subsurface environment. researchgate.net
The leaching potential of a pesticide is often assessed using screening models that calculate an Attenuation Factor (AF). researchgate.net This factor considers the compound's half-life in soil (degradation rate) and its sorption coefficient (Koc), along with soil properties and the net water recharge rate. researchgate.net Compounds that are persistent (long half-life) and mobile (low Koc) have the highest leaching potential. Given its expected hydrophobicity, this compound would likely have a high Koc, suggesting a lower intrinsic mobility. However, its persistence (degradation rate) in soil is a critical, yet unknown, factor.
For more detailed site-specific assessments, numerical models like MODFLOW (for groundwater flow) and MT3DMS (for contaminant transport) are employed. mdpi.comjeionline.org These models simulate the advection, dispersion, sorption, and degradation of contaminants in the subsurface. epa.govresearchgate.net To accurately model the transport of this compound, key input parameters would be required, including its Koc value, degradation rate constants under various conditions (aerobic/anaerobic), and the physical properties of the aquifer (e.g., hydraulic conductivity, porosity). mdpi.comarxiv.org Due to the lack of specific data for these parameters, a quantitative assessment of its transport in groundwater systems cannot be performed at this time.
Advanced Analytical Methodologies for Heptachlorocyclopentene in Complex Matrices
Chromatographic Separation Techniques
Chromatographic separation is a critical step in the analytical workflow, enabling the isolation of target analytes from complex mixtures prior to detection. For heptachlorocyclopentene (B13757023), a volatile and chlorinated compound, gas chromatography is the predominant separation technique.
Gas chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile organic compounds like this compound. nih.gov When coupled with highly selective detectors, GC can achieve the low detection limits necessary for trace-level analysis in intricate samples. gcms.cz
The Electron Capture Detector (ECD) is a highly sensitive and selective detector for halogenated compounds, making it particularly well-suited for the analysis of chlorinated pesticides. gcms.czdavidsonanalytical.co.uk The ECD's response is based on the capture of electrons by electronegative atoms (like chlorine) in the analyte molecules, resulting in a decreased detector signal. This high selectivity minimizes interference from non-halogenated matrix components. davidsonanalytical.co.uk For confirmatory analysis and to ensure accurate identification, dual-column GC-ECD systems are often employed, where the sample is simultaneously analyzed on two columns with different stationary phase polarities. gcms.cz
High-Resolution Mass Spectrometry (HRMS) coupled with GC provides unparalleled selectivity and sensitivity. nih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of elemental composition and confident identification of the target analyte, even in the presence of co-eluting interferences. nih.gov This capability is crucial for distinguishing this compound from other compounds with similar retention times but different elemental formulas.
Table 1: Performance Characteristics of GC Detectors for Chlorinated Pesticide Analysis
| Detector | Principle | Selectivity | Sensitivity | Linearity | Application Notes |
|---|---|---|---|---|---|
| Electron Capture Detector (ECD) | Electron capture by electronegative atoms | High for halogenated compounds davidsonanalytical.co.uk | Very high (low pg range) gcms.cz | Relatively narrow calibration range davidsonanalytical.co.uk | Requires radioactive source; susceptible to matrix effects from other electron-capturing compounds. gcms.czdavidsonanalytical.co.uk |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement of ions | Very high (based on elemental composition) nih.gov | High (sub-pg to low pg range) | Wide linear dynamic range | Provides high confidence in identification; can be used for both target and non-target screening. nih.govtandfonline.com |
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to single-dimension GC. chromatographytoday.comgcms.cz This technique utilizes two columns with different stationary phases connected by a modulator. gcms.cz The modulator traps fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid secondary separation. gcms.cz The result is a two-dimensional chromatogram with significantly increased peak capacity, which is particularly advantageous for separating isomeric compounds and resolving target analytes from complex matrix interferences. chromatographytoday.comgcms.cz For a compound like this compound, which may have isomers or co-elute with other structurally similar chlorinated compounds, GCxGC can provide the necessary resolution for accurate quantification. chromatographytoday.comgcms.cz
While GC is the preferred method for volatile compounds like this compound, high-performance liquid chromatography (HPLC) can be employed for the analysis of its less volatile transformation products or when derivatization is used to enhance detection. nih.govnih.gov Derivatization involves chemically modifying the analyte to improve its chromatographic properties or to introduce a chromophore or fluorophore for enhanced detection by UV-Vis or fluorescence detectors. slideshare.netwelch-us.comnih.gov For organochlorine pesticides, derivatization is less common for the parent compounds but can be a valuable strategy for specific polar metabolites that are not amenable to GC analysis. nih.gov Pre-column or post-column derivatization techniques can be applied to introduce a detectable tag onto the molecule. welch-us.comnih.gov
High-Sensitivity Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is a powerful detection technique that provides information about the mass and structure of analytes. When coupled with chromatographic separation, it offers a high degree of certainty in compound identification and quantification.
Isotope dilution mass spectrometry (IDMS) is considered a primary ratio method for achieving the highest accuracy and precision in quantitative analysis. wikipedia.orgresearchgate.net This technique involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) to the sample prior to extraction and analysis. technologynetworks.comnih.gov The labeled standard is chemically identical to the analyte and will therefore exhibit the same behavior during sample preparation and analysis, correcting for any analyte loss or matrix-induced signal suppression or enhancement. technologynetworks.comepa.gov By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, a highly accurate and precise quantification can be achieved. wikipedia.orgnist.gov
Table 2: Comparison of Quantification Strategies
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| External Standard | Calibration curve created from standards of known concentration. | Simple to implement. | Does not account for matrix effects or analyte loss during sample preparation. |
| Internal Standard | A different compound is added to samples and standards. | Corrects for variations in injection volume and some instrumental drift. | Does not fully correct for matrix effects specific to the analyte. |
| Isotope Dilution | An isotopically labeled version of the analyte is used as the internal standard. wikipedia.orgtechnologynetworks.com | Corrects for analyte loss, matrix effects, and instrumental variability, providing high accuracy and precision. technologynetworks.comepa.gov | Requires the availability of expensive isotopically labeled standards. nih.gov |
This compound can undergo various transformation processes in the environment, leading to the formation of numerous degradation products. nih.gov Identifying these often-unknown transformation products (TPs) is crucial for a comprehensive environmental risk assessment. nih.gov Non-target screening (NTS) and suspect screening analysis (SSA) are powerful approaches for this purpose. tandfonline.comnih.govnih.gov
These methodologies typically utilize high-resolution mass spectrometry (HRMS) to acquire full-scan mass spectra of a sample. nih.govtandfonline.com In NTS, the acquired data is processed to detect all possible chemical features, which are then subjected to identification workflows. researchgate.net In SSA, a predefined list of suspected compounds, which can include predicted TPs of this compound, is used to screen the data for their presence. nih.gov These approaches are invaluable for identifying novel TPs and gaining a more complete picture of the environmental fate of this compound. tandfonline.comnih.gov
Sample Preparation and Extraction Techniques for this compound in Complex Matrices
The accurate quantification of this compound in complex environmental matrices, such as soil, water, and biological tissues, is critically dependent on effective sample preparation and extraction. These initial steps are designed to isolate the target analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis. Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been widely used, but modern analytical chemistry increasingly favors miniaturized, solvent-reduced, and more efficient techniques. benthamopenarchives.comeurolab-d.de
Advanced Microextraction Methods (e.g., SPME, Stir Bar Sorptive Extraction)
Microextraction techniques are defined by their use of a very small volume of an extracting phase relative to the sample volume, making them environmentally friendly and cost-effective. benthamopenarchives.comusgs.gov Two of the most prominent sorbent-based microextraction methods applicable to the analysis of semi-volatile organic compounds like this compound are Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE).
Solid Phase Microextraction (SPME)
SPME is an innovative, solvent-free sample preparation technology that utilizes a fused-silica fiber coated with a thin layer of a sorbent phase (e.g., a polymer like polydimethylsiloxane (B3030410) (PDMS) or a combination of materials like Carbowax/divinylbenzene). benthamopenarchives.comresearchgate.net The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. nih.gov Following extraction, the fiber is transferred directly to the injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed for analysis. researchgate.net
SPME can be performed in two primary modes:
Direct Immersion (DI-SPME): The fiber is placed directly into a liquid sample. This mode is effective but can be susceptible to interference from non-volatile matrix components that may damage the fiber coating.
Headspace (HS-SPME): The fiber is exposed to the vapor phase above a liquid or solid sample. researchgate.net This mode is ideal for volatile and semi-volatile compounds like this compound, as it protects the fiber from the non-volatile and often complex sample matrix, thereby extending fiber life and improving analytical performance. researchgate.netnfogm.no
Stir Bar Sorptive Extraction (SBSE)
Introduced to overcome some limitations of SPME, SBSE employs a magnetic stir bar encapsulated in glass and coated with a significantly larger volume of PDMS (typically 50–250 times greater than an SPME fiber). The stir bar is placed into an aqueous sample and stirred for a specified time, allowing for the extraction and pre-concentration of organic compounds. This larger sorbent volume provides a higher extraction capacity and potentially lower detection limits, especially for challenging analytes. After extraction, the analytes are typically recovered via thermal desorption and analyzed by GC-MS. The technique is considered environmentally friendly as it avoids the use of organic solvents.
Interactive Table 1: Comparison of SPME and SBSE Techniques
| Feature | Solid Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |
| Principle | Analyte partitioning onto a coated fiber. nih.gov | Analyte sorption into a coated magnetic stir bar. |
| Extraction Phase | Thin polymer coating on a fused-silica fiber. researchgate.net | Thick polymer coating (PDMS) on a stir bar. |
| Sorbent Volume | Low (e.g., ~0.5 µL). | High (e.g., 50-250 µL). |
| Extraction Mode | Direct Immersion, Headspace. researchgate.net | Primarily Direct Immersion. |
| Key Advantage | Fast, versatile, easily automated, good for headspace. researchgate.net | High recovery, lower detection limits, robust. |
| Primary Application | Volatile and semi-volatile organics in various matrices. researchgate.net | Trace organic compounds in aqueous matrices. |
Matrix Effects Mitigation Strategies in Environmental Samples
Matrix effects present a significant challenge in analytical chemistry, particularly when using highly sensitive detection techniques like liquid chromatography-mass spectrometry (LC-MS) and, to a lesser extent, GC-MS. These effects occur when co-extracted, non-target compounds from the sample matrix interfere with the ionization of the target analyte, causing either signal suppression or enhancement. This can lead to inaccurate and unreliable quantification. Several strategies can be employed to overcome or compensate for matrix effects in the analysis of this compound.
Improved Sample Preparation and Cleanup: The most direct approach is to remove the interfering matrix components before instrumental analysis. Techniques like Solid-Phase Extraction (SPE) can be optimized with various sorbents and elution solvents to selectively isolate this compound while washing away interferences.
Chromatographic Separation: Optimizing the gas or liquid chromatography conditions can separate the analyte of interest from co-eluting matrix components. This ensures that the analyte enters the detector at a different time than the interfering compounds.
Instrumental Approaches: In LC-MS, switching the ionization source (e.g., from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI)) can sometimes reduce matrix effects. For LC-ESI-MS, reducing the eluent flow rate entering the mass spectrometer has also been shown to decrease matrix interference.
Calibration Strategies: When matrix effects cannot be eliminated, their impact can be compensated for through specific calibration methods.
Matrix-Matched Calibration: Calibration standards are prepared in an extract of a blank matrix sample that is assumed to be identical to the unknown samples. This method mimics the matrix effects experienced by the analyte in the actual samples.
Isotope-Labeled Internal Standards: An isotopically labeled version of this compound (e.g., containing ¹³C or ²H) can be added to the sample before extraction. This internal standard behaves almost identically to the native analyte during extraction and analysis and will experience the same matrix effects. By using the ratio of the analyte signal to the internal standard signal, the matrix effects can be effectively canceled out.
Interactive Table 2: Strategies for Mitigating Matrix Effects
| Strategy | Description | Applicability for this compound |
| Sample Cleanup | Using techniques like SPE to remove interfering compounds prior to analysis. | Highly effective. Optimizing SPE protocols can significantly reduce matrix load. |
| Chromatographic Optimization | Adjusting GC parameters (e.g., temperature ramp, column type) to separate the analyte from matrix components. | Essential for resolving this compound from other chlorinated pesticides or PCBs. |
| Matrix-Matched Standards | Preparing calibration standards in a blank matrix extract to mimic interferences. | Effective, but requires a verified analyte-free blank matrix, which can be difficult to obtain. |
| Isotope-Labeled Internal Standards | Using a stable isotope-labeled version of the analyte to correct for signal suppression or enhancement. | The most robust approach for accurate quantification, as it corrects for variations in both sample preparation and matrix effects. |
Development and Validation of Analytical Methods for Research Applications
The development of a new analytical method for this compound requires rigorous validation to ensure that it is reliable, reproducible, and fit for its intended purpose. Method validation establishes the performance characteristics of the procedure and demonstrates that it can consistently produce accurate and precise results.
Assessment of Method Detection Limits, Quantification Limits, and Measurement Uncertainty
Three key performance parameters determined during method validation are the Method Detection Limit (MDL), the Limit of Quantification (LOQ), and the Measurement Uncertainty.
Method Detection Limit (MDL): The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. It is a measure of the sensitivity of the method.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. It is typically higher than the MDL and represents the lower limit for reporting quantitative results. An LOQ can be established, for example, as the lowest concentration on a calibration curve that meets specific performance criteria.
Measurement Uncertainty (MU): Measurement uncertainty is a parameter associated with a measurement result that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It provides a quantitative indication of the quality of the result. The calculation involves identifying all potential sources of uncertainty (e.g., from instrument calibration, sample preparation, reference materials, and method bias), quantifying them as standard deviations, and combining them to calculate a "combined standard uncertainty". This is then multiplied by a coverage factor (typically k=2) to give an "expanded uncertainty," which defines an interval around the result where the true value is expected to lie with a certain level of confidence (approximately 95% for k=2).
Interactive Table 3: Illustrative Method Performance Characteristics for this compound Analysis by GC-MS (Note: The following values are illustrative examples for a hypothetical validated method and may vary significantly based on the specific matrix, instrumentation, and extraction technique used.)
| Parameter | Water Matrix | Soil/Sediment Matrix |
| Extraction Method | Stir Bar Sorptive Extraction (SBSE) | Pressurized Fluid Extraction (PFE) |
| MDL | 0.5 ng/L | 0.1 µg/kg |
| LOQ | 1.5 ng/L | 0.3 µg/kg |
| Expanded Uncertainty (k=2) | ± 20% at 10 ng/L | ± 25% at 5 µg/kg |
Interlaboratory Calibration and Quality Assurance/Quality Control Protocols
For an analytical method to be widely accepted and produce comparable data across different locations and times, its robustness and reproducibility must be verified.
Interlaboratory Calibration
Interlaboratory calibration, also known as a proficiency test (PT) or round-robin study, is a crucial component of method validation. In such a study, identical, well-characterized samples are sent to multiple laboratories for analysis using the same method. The results are then statistically compared to an assigned value. This process helps to:
Assess the reproducibility of the method when performed by different analysts in different laboratories.
Identify and resolve any potential biases or ambiguities in the method protocol.
The standard deviation of results from a proficiency testing scheme can be used as an estimate of interlaboratory reproducibility and is a valuable input for evaluating measurement uncertainty.
Quality Assurance/Quality Control (QA/QC) Protocols
A robust QA/QC program is essential for the routine application of a validated method to ensure the integrity and defensibility of the generated data. Key QA/QC protocols for the analysis of this compound would include:
Method Blank (MB): An analyte-free matrix that is carried through the entire sample preparation and analysis process. It is used to monitor for contamination introduced during the analytical procedure.
Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of this compound from a source independent of the calibration standards. The LCS is used to monitor the performance of the entire analytical system, and its recovery is a measure of the method's accuracy.
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample are spiked with a known amount of this compound. The recovery of the spike is used to assess the effect of the sample matrix on the analytical method (accuracy), while the relative percent difference (RPD) between the two spikes assesses method precision.
Certified Reference Materials (CRMs): A CRM is a material with a certified concentration and associated uncertainty for the analyte of interest. When available, CRMs are analyzed periodically to provide an independent verification of method accuracy and trueness.
Interactive Table 4: Overview of Key QA/QC Protocols
| QC Sample | Purpose | Information Gained |
| Method Blank | Monitors for laboratory contamination. | Presence of analyte indicates contamination. |
| Laboratory Control Sample (LCS) | Assesses method accuracy on a clean matrix. | Percent recovery indicates if the method is in control. |
| Matrix Spike / Duplicate (MS/MSD) | Assesses matrix-specific accuracy and precision. | Spike recovery indicates matrix bias; RPD indicates precision. |
| Certified Reference Material (CRM) | Provides independent verification of method accuracy. | Agreement with certified value confirms trueness of results. |
Heptachlorocyclopentene As a Precursor and Building Block in Advanced Organic Synthesis
Synthesis of Novel Polyhalogenated Scaffolds and Architectures
The inherent reactivity of heptachlorocyclopentene (B13757023) makes it a valuable precursor for creating novel polyhalogenated scaffolds. The two primary modes of reaction are cycloadditions across the diene system (if formed in situ) or related [4+2] reactions, and nucleophilic substitution at the saturated carbon centers bearing chlorine atoms. wikipedia.orgresearchgate.netpops.int
One of the most powerful methods for constructing six-membered rings is the Diels-Alder reaction, a type of [4+2] cycloaddition. inchem.orginchem.org Polychlorinated cyclopentadienes are effective dienes in these reactions, readily combining with various dienophiles (alkenes or alkynes) to form bicyclic adducts with a high degree of stereochemical control. vaia.comwikipedia.org While specific literature on this compound as a diene is limited, the extensive use of the closely related hexachlorocyclopentadiene (B6142220) provides a strong precedent. These reactions typically proceed because the diene is electron-poor, a characteristic enhanced by the numerous electron-withdrawing chlorine atoms, which facilitates reactions with electron-rich dienophiles. epa.govvliz.be
The resulting Diels-Alder adducts are themselves highly functionalized scaffolds. The chlorine atoms on the bridged bicyclic structure can be further modified, or they can impart specific properties such as thermal stability or pesticidal activity to the final molecule.
Beyond cycloadditions, the chlorine atoms on the saturated carbons of this compound can potentially undergo nucleophilic substitution reactions. mdpi.comcircleofblue.orgheraldopenaccess.us Although the steric hindrance is significant, forcing conditions could allow for the replacement of one or more chlorine atoms with other functional groups, such as hydroxyl or alkoxy groups, leading to new classes of polyhalogenated compounds.
A representative Diels-Alder reaction using a related polychlorinated diene is shown below:
| Reactants | Conditions | Product | Reaction Type |
| Hexachlorocyclopentadiene, Maleic anhydride | Thermal (e.g., heating in xylene) | Chlorendic anhydride | [4+2] Cycloaddition |
Applications in the Derivatization of Functional Materials
The derivatization of functional materials, such as polymers or surfaces, involves chemically modifying them to impart new properties. While the reactive nature of this compound, with its carbon-carbon double bond and multiple reactive C-Cl bonds, suggests it could be a candidate for such applications, this area of research is not extensively documented in publicly available scientific literature.
In principle, this compound could be grafted onto polymer backbones or attached to surfaces through several chemical strategies. For instance, its double bond could be utilized in polymerization reactions or in surface attachment chemistries like thiol-ene or azide-alkyne "click" reactions after suitable functionalization. kit.edu The high density of chlorine atoms could also be exploited to enhance the flame retardant properties of materials it is incorporated into, a known application for other highly chlorinated organic molecules. wikipedia.org
However, at present, specific examples of this compound being used for the derivatization of polymers, nanoparticles, or other functional materials are not readily found. This may be due to the specialized nature of the compound or the availability of more common or less hazardous alternatives for material modification. Therefore, its application in this field remains a potential area for future research rather than an established practice.
Use in the Synthesis of Complex Organic Molecules with Potential Research Interest
This compound and its analogues serve as foundational building blocks for assembling complex, caged organic structures, most notably in the field of organochlorine pesticides. mdpi.comheraldopenaccess.us The synthesis of the insecticides Mirex and Chlordecone (Kepone) from hexachlorocyclopentadiene are classic examples that showcase how a simple, chlorinated five-membered ring can be dimerized and modified to produce intricate, polycyclic architectures. vaia.comwikipedia.org These syntheses highlight the utility of such precursors in generating molecules with significant biological activity and environmental persistence.
Synthesis of Mirex:
Mirex, a perchlorinated polycyclic hydrocarbon, was produced by the dimerization of hexachlorocyclopentadiene. wikipedia.org This reaction is catalyzed by a Lewis acid, such as aluminum chloride, which facilitates the formation of the caged dimer structure. inchem.orgwho.int The process involves the formation of two new carbon-carbon bonds to create the highly stable, symmetrical C₁₀Cl₁₂ molecule.
Table 8.3.1: Synthesis of Mirex
| Precursor | Reagent/Catalyst | Conditions | Product |
| Hexachlorocyclopentadiene | Aluminum chloride (AlCl₃) | Catalytic amount, controlled temperature | Mirex (C₁₀Cl₁₂) |
Synthesis of Chlordecone (Kepone):
The synthesis of Chlordecone, which is structurally very similar to Mirex, also begins with the dimerization of hexachlorocyclopentadiene. wikipedia.orgresearchgate.net The reaction is typically carried out in the presence of sulfur trioxide and catalyzed by antimony pentachloride. pops.int The resulting intermediate is then hydrolyzed with aqueous alkali, followed by neutralization with acid, to yield the ketone functionality characteristic of Chlordecone. inchem.org
Table 8.3.2: Synthesis of Chlordecone (Kepone)
| Step | Precursor/Intermediate | Reagents | Product |
| 1. Dimerization | Hexachlorocyclopentadiene | Sulfur trioxide (SO₃), Antimony pentachloride (SbCl₅) catalyst | Dimerized intermediate |
| 2. Hydrolysis | Dimerized intermediate | Aqueous alkali (e.g., NaOH), then Acid (e.g., H₂SO₄) | Chlordecone (C₁₀Cl₁₀O) |
These syntheses demonstrate a powerful strategy for building molecular complexity. Starting from a planar, five-membered ring precursor, multiple stereocenters and a rigid, three-dimensional cage structure are generated. The principles illustrated by these reactions are directly applicable to this compound, which could be envisioned to undergo similar dimerization and functionalization pathways to yield novel, complex polyhalogenated molecules of interest for chemical and materials science research.
Future Research Trajectories and Interdisciplinary Perspectives for Heptachlorocyclopentene
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
Predictive Synthesis and Reaction Outcome Modeling
Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions with remarkable accuracy. ethz.chprinceton.edu For Heptachlorocyclopentene (B13757023), this means that AI models can be trained on existing reaction data to forecast the products and yields of novel synthetic transformations. ethz.ch By analyzing vast datasets of chemical reactions, these models can identify patterns and relationships that may not be apparent to human chemists, thereby guiding the design of more efficient and selective synthetic routes. princeton.edu Techniques like the Conditional Graph Logic Network and transformer-based architectures can learn the implicit rules of chemical reactivity, moving beyond template-based predictions to a more nuanced understanding of reaction feasibility. arxiv.orgarxiv.org This predictive power can significantly reduce the number of trial-and-error experiments, saving time, resources, and minimizing waste.
Automated Spectral Interpretation and Structural Assignment
The structural elucidation of this compound and its reaction products is a critical yet often time-consuming aspect of its study. AI and ML are poised to automate and enhance this process. Machine learning models can be trained on large libraries of spectral data (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy) to recognize patterns associated with specific structural motifs. publications.gc.ca This allows for the rapid and accurate interpretation of spectra from newly synthesized compounds, facilitating their structural assignment.
For instance, in the analysis of complex mixtures containing this compound, as encountered in environmental samples or industrial waste streams, automated spectral interpretation can quickly identify and quantify the components. publications.gc.caepa.gov This capability is crucial for monitoring the fate and transport of such compounds in the environment and for assessing the efficiency of remediation processes.
Sustainable Chemistry Approaches for Halogenated Compounds
The principles of green and sustainable chemistry are increasingly influencing the research and development of halogenated compounds like this compound. cela.cadmu.dk The focus is on minimizing environmental impact throughout the chemical lifecycle, from synthesis to disposal. cela.ca
Development of Environmentally Benign Synthetic Routes
A key goal in sustainable chemistry is the development of synthetic pathways that are less hazardous to human health and the environment. rsc.orgepa.govnih.gov For this compound, this involves exploring alternatives to traditional halogenation methods that may use harsh reagents or produce significant waste. Research in this area could focus on biocatalytic and electrochemical methods, which often offer milder reaction conditions and higher selectivity. rsc.orgrsc.org
The use of genetically engineered microbes as catalysts represents a promising frontier for creating environmentally friendly synthetic routes to important industrial chemicals. epa.gov While not yet applied specifically to this compound, the success of these approaches with other compounds suggests their potential for the synthesis of halogenated intermediates. epa.govrsc.org Furthermore, developing processes that utilize renewable feedstocks and water as a solvent aligns with the core tenets of green chemistry. epa.govepa.gov
Advanced Remediation Technologies Based on Mechanistic Understanding
Given the persistence of some halogenated compounds in the environment, the development of effective remediation technologies is paramount. carusllc.comadvanced-remediation.comenergy.gov A deeper mechanistic understanding of the degradation pathways of this compound is essential for designing targeted and efficient cleanup strategies. carusllc.com Advanced remediation technologies could include in situ chemical oxidation (ISCO), bioremediation, and thermal treatment methods. carusllc.comthermalrs.com
For example, ISCO involves injecting chemical oxidants into contaminated soil and groundwater to break down pollutants into less toxic substances. carusllc.com Bioremediation, on the other hand, utilizes microorganisms to metabolize contaminants. carusllc.com Understanding the specific chemical and biological reactions that lead to the breakdown of this compound will enable the optimization of these technologies for specific contaminated sites. energy.govdoe.gov Thermal remediation, which uses heat to volatilize contaminants from soil and water, is another promising approach for compounds like chlorinated solvents. thermalrs.com
High-Throughput Screening and Combinatorial Chemistry in this compound Research
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery and optimization of chemical compounds and reactions. nih.govbmglabtech.comwikipedia.org These approaches involve the rapid synthesis and testing of large libraries of compounds, enabling researchers to quickly identify "hits" with desired properties. bmglabtech.comevotec.com
In the context of this compound research, HTS can be used to screen for novel derivatives with specific biological activities or material properties. nih.govwikipedia.org By systematically modifying the structure of this compound and testing the resulting compounds in automated assays, researchers can efficiently explore the chemical space around this scaffold. bmglabtech.com This can lead to the discovery of new applications for this compound derivatives in areas such as materials science or as intermediates in the synthesis of other valuable molecules.
Combinatorial chemistry, which allows for the parallel synthesis of large numbers of compounds, can be coupled with HTS to further accelerate the discovery process. rsc.org This combination of technologies provides a systematic and efficient way to investigate structure-activity relationships and to optimize the properties of this compound-based compounds for specific applications. The data generated from these high-throughput experiments can also serve as valuable training sets for the AI and ML models discussed earlier, creating a synergistic loop of prediction and experimentation. evotec.com
Exploring this compound in Advanced Material Science (e.g., flame retardants, polymers, semiconductors)
Future research into this compound is expanding beyond its toxicological and environmental profile to explore its potential applications in advanced material science. The unique chemical structure of this highly chlorinated cyclic compound—possessing both reactivity and stability—opens avenues for its use as a building block or additive in the synthesis of novel materials with specialized properties.
Flame Retardants
This compound has been identified as a halogenated flame retardant. circleofblue.org Halogenated flame retardants, particularly those containing chlorine and bromine, function by interrupting the chemical reactions of combustion in the gas phase. chemicalsafetyfacts.org When a material containing these retardants is heated, they release halogen radicals which scavenge the high-energy hydrogen and hydroxyl radicals that propagate the fire, effectively quenching the flame. chemicalsafetyfacts.org
The high chlorine content of this compound makes it a candidate for imparting fire resistance to various materials. Research trajectories could focus on incorporating it into polymer matrices or other combustible materials to enhance their fire safety profiles. This is analogous to the use of other chlorinated compounds, such as Tris (2-chloroisopropyl) phosphate (B84403) (TCPP), which are widely used to improve the fire resistance of polyurethane foams and other industrial products. cortexch.com
Interactive Table: Examples of Chlorinated Flame Retardants
| Compound Name | CAS Number | Common Applications |
| This compound | 858423-01-5 | Potential use in various materials circleofblue.orgguidechem.com |
| Tris (2-chloroisopropyl) phosphate (TCPP) | 13674-84-5 | Polyurethane foams, textiles, electronics cortexch.com |
| Chlorendic acid | 115-28-6 | Polyester resins, polyurethane foams |
This table provides examples of chlorinated compounds utilized or identified as flame retardants.
Polymers
The chemical structure of this compound suggests its potential as a monomer or a modifying agent in polymer chemistry. The double bond in the cyclopentene (B43876) ring offers a site for polymerization reactions, potentially leading to the creation of novel polymers with a high degree of chlorination. Such polymers could exhibit desirable properties like chemical inertness, thermal stability, and low flammability.
Furthermore, this compound could be investigated as a polymer additive. Some related organochlorine compounds are used to modify the properties of plastics and rubbers. regulations.govgovinfo.gov The persistence and stability that make organochlorines an environmental concern could be harnessed in a controlled manner to create long-lasting, durable materials for specialized applications where environmental release is minimized. scholaris.ca Future research could explore its incorporation into materials like PVC or other plastics to modify their physical or chemical properties.
Semiconductors
A more speculative but intriguing area of future research is the potential application of this compound or its derivatives in the semiconductor industry. Certain complex organic molecules, such as diazoaminobenzene, have been noted for their semiconducting properties, suggesting potential use in electronics. govinfo.gov The electronic properties of highly halogenated organic compounds are a frontier in materials science. The dense cloud of electrons associated with the seven chlorine atoms on the compact cyclopentene ring could give rise to interesting electronic behaviors. Research could investigate the conductivity, charge transport, and band gap properties of materials derived from this compound to assess their suitability for applications in organic electronics or as components in semiconductor devices.
Emerging Analytical Technologies for Comprehensive Environmental Profiling of Halogenated Organics
The comprehensive analysis of this compound and other halogenated organic compounds (HOCs) in complex environmental matrices presents a significant analytical challenge. nih.gov The sheer number of HOCs and their presence at trace levels require highly sensitive and selective analytical technologies. chromatographyonline.comtandfonline.com While traditional methods like gas chromatography with electron capture detection (GC-ECD) have been standard for decades, emerging technologies are providing unprecedented detail in environmental profiling. chromatographyonline.com
Modern analytical strategies are moving toward high-resolution, high-throughput methods capable of identifying both targeted and non-targeted compounds. nih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS is a cornerstone of modern HOC analysis. Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and Orbitrap MS provide extremely high mass resolution and accuracy. nih.govfrontiersin.org This allows for the confident determination of a compound's elemental formula from its exact mass, which is crucial for identifying unknown halogenated contaminants and their transformation products in complex samples like soil, water, and fly ash. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
Comprehensive two-dimensional gas chromatography (GC×GC) offers a massive increase in separation power compared to single-column GC. chromatographyonline.com This technique uses two different capillary columns in series, allowing for the separation of complex mixtures of isomers and congeners that would otherwise co-elute. chromatographyonline.com When coupled with a detector like a time-of-flight mass spectrometer (ToF-MS), GC×GC-HR-ToFMS becomes a powerful tool for the detailed analysis of HOCs in environmental and biological samples, capable of separating and identifying hundreds or even thousands of compounds in a single run. acs.org
Advanced Sample Preparation
Effective analysis depends on robust sample preparation. While traditional methods like liquid-liquid extraction (LLE) and Soxhlet extraction are still used, modern techniques are being refined for better efficiency and lower solvent consumption. bohrium.com These include solid-phase extraction (SPE), gel permeation chromatography (GPC), and accelerated solvent extraction (ASE), which help to isolate and concentrate HOCs from the sample matrix and remove interfering substances. bohrium.com
The table below summarizes key emerging technologies and their role in the analysis of halogenated organics like this compound.
Interactive Table: Emerging Analytical Technologies for Halogenated Organic Compounds
| Technology | Principle | Advantage for HOC Analysis | Citation(s) |
| GC×GC-HRMS | Combines the superior separation of two distinct GC columns with high-resolution mass spectrometry. | Unravels highly complex mixtures of isomers and contaminants; provides structural information for identification. | chromatographyonline.comacs.org |
| FT-ICR-MS | Traps ions in a magnetic field to measure their cyclotron frequency, yielding ultra-high mass resolution. | Allows for unambiguous elemental formula determination of unknown HOCs and their metabolites. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in the liquid phase before mass analysis; suitable for less volatile or thermally labile compounds. | Expands the range of analyzable HOCs beyond what is possible with GC, including certain polar transformation products. | longdom.org |
| Ion Chromatography (IC) | Separates ions based on their affinity for an ion-exchange resin. | Can be used to measure total organic halogen content (e.g., TOCl, TOBr) after combustion, providing a screening-level assessment. | tandfonline.com |
These advanced methods are essential for future research, enabling a more complete understanding of the environmental fate, transport, and transformation of this compound and other persistent organic pollutants. battelle.org
Q & A
Q. Example Workflow :
In silico prediction → 2. Lab validation → 3. Cross-study statistical analysis.
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- FT-IR : Confirm C-Cl stretching vibrations (550–650 cm⁻¹) and cyclopentene ring deformation (1600–1680 cm⁻¹) .
- ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) as solvent. Expect absence of proton signals (due to full chlorination) and carbon shifts at 110–130 ppm for sp² carbons .
- Mass Spectrometry (EI-MS) : Look for molecular ion cluster [M]⁺ at m/z 270–274 (Cl isotope pattern). Fragment peaks (e.g., loss of Cl₂) confirm stability under ionization .
Best Practice : Compare spectra with published databases (e.g., NIST Chemistry WebBook) and report deviations ≥5% .
Advanced: How can researchers design experiments to assess the mechanistic toxicity of this compound in aquatic ecosystems?
Methodological Answer:
- Hypothesis : this compound disrupts mitochondrial electron transport in fish via lipid peroxidation.
- Experimental Design :
- Exposure Studies : Expose Danio rerio (zebrafish) to sublethal concentrations (0.1–10 µg/L) for 96 hours.
- Biomarker Analysis : Measure ROS (reactive oxygen species) levels via fluorescence assays and ATP synthesis inhibition via luciferase-based kits .
- Omics Integration : Use transcriptomics (RNA-Seq) to identify dysregulated genes (e.g., cyp1a, sod1) and metabolomics (LC-MS) to profile oxidative stress markers .
- Data Interpretation : Apply pathway enrichment analysis (e.g., KEGG) to link molecular changes to phenotypic outcomes .
Advanced: What methodologies address gaps in the thermodynamic property data of this compound?
Methodological Answer:
Existing data gaps (e.g., enthalpy of formation, vapor pressure at low temperatures) require:
- Step 1 : Bomb calorimetry to measure ΔH°f, using purified samples (>99% purity) and benzoic acid as a calibration standard .
- Step 2 : Vapor pressure measurements via isoteniscope or static method at 10–40°C.
- Step 3 : Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) to predict unmeasured properties .
Collaborative Approach : Share raw data via repositories (e.g., NIST ThermoML) to enable peer validation .
Basic: How should researchers handle contradictory LC₅₀ values for this compound in toxicity studies?
Methodological Answer:
Contradictions often stem from species-specific sensitivity or exposure duration. To reconcile
- Step 1 : Conduct systematic review (PRISMA guidelines) to collate existing LC₅₀ values .
- Step 2 : Perform sensitivity analysis using meta-regression (variables: test organism, temperature, pH).
- Step 3 : Standardize protocols (e.g., OECD Test No. 203 for fish toxicity) for future studies .
Example Finding : LC₅₀ for Daphnia magna ranges from 0.8–3.2 mg/L due to differences in water hardness .
Advanced: What interdisciplinary approaches improve the detection of this compound degradation byproducts in environmental samples?
Methodological Answer:
- Analytical Chemistry : Use GC×GC-TOF/MS for non-target screening of degradation products (e.g., pentachlorocyclopentene) .
- Microbiology : Isolate microbial consortia from contaminated sites and assess biodegradation potential via 16S rRNA sequencing .
- Geospatial Analysis : Map contamination hotspots using GIS and correlate with hydrogeological data .
Integration : Combine high-resolution mass spectrometry data with microbial community profiles to identify bio-transformation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
